molecular formula C23H18N8 B8240650 EW-7195

EW-7195

Número de catálogo: B8240650
Peso molecular: 406.4 g/mol
Clave InChI: KEADGKSQIBFYEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EW-7195 is a useful research compound. Its molecular formula is C23H18N8 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEADGKSQIBFYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EW-7195: A Technical Guide to a Potent ALK5 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EW-7195 is a novel, potent, and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5).[1][2] In the complex tumor microenvironment, the TGF-β signaling pathway plays a dual role, acting as a tumor suppressor in the early stages of cancer and promoting tumor progression, invasion, and metastasis in later stages. By targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, thereby inhibiting key processes in cancer metastasis, such as the epithelial-to-mesenchymal transition (EMT). This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound, intended for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of the TGF-β/ALK5/Smad Signaling Pathway

TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3][4] This phosphorylation activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[3][4] These phosphorylated R-Smads then form a complex with the common mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cellular processes like EMT, cell migration, and invasion.[3][4]

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding site of ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.[5][6] This inhibition leads to a reduction in the nuclear translocation of the Smad2/3/4 complex and subsequent changes in gene expression that favor an epithelial phenotype, ultimately suppressing cancer cell motility and invasiveness.[5][6]

Signaling Pathway Diagram

EW7195_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TBRII TβRII TGF-beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex NuclearSmad p-Smad2/3 + Smad4 Complex SmadComplex->NuclearSmad Nuclear Translocation EW7195 This compound EW7195->ALK5 Inhibits DNA Target Gene Transcription NuclearSmad->DNA Regulates EMT, Motility,\nInvasion EMT, Motility, Invasion DNA->EMT, Motility,\nInvasion

Caption: Mechanism of action of this compound in the TGF-β/ALK5 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValueDescription
IC50 4.83 nM[5][6][7][8]The half-maximal inhibitory concentration against ALK5 kinase.
Selectivity >300-fold vs. p38α[7]Demonstrates high selectivity for ALK5 over other kinases like p38α.

Table 2: In Vitro Cellular Activity

AssayCell LineConcentrationDurationEffect
Smad2 PhosphorylationMammary Epithelial Cells0.5 - 1 µM[7]1.5 hoursEfficiently inhibits TGF-β1-induced Smad2 phosphorylation.[7]
Transcriptional ActivationMammary Epithelial CellsNot SpecifiedNot SpecifiedInhibited TGF-β1-stimulated transcriptional activation of p3TP-Lux and pCAGA(12)-Luc reporters.[3]
EMT MarkersBreast Cancer CellsNot SpecifiedNot SpecifiedBlocks the effect of TGF-β1 on the levels of E-cadherin, ZO-1, N-cadherin, and vimentin.[5][6]

Table 3: In Vivo Efficacy in Mouse Models

Mouse ModelTreatment RegimenOutcome
Balb/c Xenograft (4T1 cells)[5][6][9]40 mg/kg, intraperitoneal injection, three times a week[7]Inhibited metastasis of breast cancer cells to the lung.[3][7]
MMTV/cNeu Transgenic Mice[5][6][9]40 mg/kg, intraperitoneal injection, three times a week[7]Suppressed lung metastasis from breast tumors.[3][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below. These are generalized protocols that should be adapted based on specific laboratory conditions and reagents.

Luciferase Reporter Assay for TGF-β Signaling

This assay is used to quantify the transcriptional activity of the Smad-dependent TGF-β signaling pathway.

Experimental Workflow

Luciferase_Assay_Workflow A Seed cells in a 96-well plate B Transfect with Smad-responsive luciferase reporter plasmid (e.g., pCAGA-Luc) A->B C Pre-treat with various concentrations of this compound B->C D Stimulate with TGF-β1 C->D E Incubate for 16-24 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence using a luminometer F->G H Analyze data to determine IC50 of this compound G->H

Caption: Workflow for a luciferase reporter assay to assess this compound activity.

Protocol:

  • Cell Seeding: Seed mammary epithelial cells (e.g., NMuMG) into a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a Smad-responsive firefly luciferase reporter plasmid (e.g., pCAGA(12)-Luc or p3TP-Lux) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours of transfection, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • TGF-β Stimulation: Add TGF-β1 to the wells to a final concentration of 1-5 ng/mL to stimulate the ALK5 pathway.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Immunoblotting for Phosphorylated Smad2

This technique is used to detect the levels of phosphorylated Smad2 (p-Smad2), a direct downstream target of ALK5, to confirm the inhibitory effect of this compound.

Protocol:

  • Cell Culture and Treatment: Plate mammary epithelial cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with this compound (e.g., 0.5-1 µM) for 1.5 hours, followed by stimulation with TGF-β1 (1-5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Smad2 as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-Smad2 normalized to total Smad2.

Confocal Microscopy for Smad2 Nuclear Translocation

This method visualizes the subcellular localization of Smad2 to assess the effect of this compound on its TGF-β1-induced nuclear translocation.

Protocol:

  • Cell Culture on Coverslips: Grow mammary epithelial cells on glass coverslips in a 24-well plate.

  • Treatment: Serum-starve the cells, then pre-treat with this compound or vehicle, followed by stimulation with TGF-β1 as described for immunoblotting.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with a primary antibody against Smad2 overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

  • Analysis: Analyze the images to determine the ratio of nuclear to cytoplasmic fluorescence intensity of Smad2 in different treatment groups.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the collective migration of cancer cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., 4T1) in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh low-serum medium containing different concentrations of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 8-12 hours) for up to 48 hours using a phase-contrast microscope.

  • Data Analysis: Measure the width of the scratch at different time points for each treatment condition. Calculate the percentage of wound closure over time to quantify cell migration.

In Vivo Xenograft and Transgenic Mouse Models

These models are used to evaluate the anti-metastatic efficacy of this compound in a living organism.

Animal Model Workflow

Animal_Model_Workflow cluster_xenograft Balb/c Xenograft Model cluster_transgenic MMTV/cNeu Transgenic Model A Inject 4T1 breast cancer cells into the mammary fat pad of Balb/c mice B Allow primary tumors to establish A->B D Initiate treatment with This compound (40 mg/kg, i.p.) or vehicle A->D C Use MMTV/cNeu transgenic mice that spontaneously develop mammary tumors C->D E Monitor primary tumor growth and animal health D->E F Euthanize mice at a defined endpoint E->F G Excise lungs and other organs F->G H Quantify metastatic nodules (e.g., by histology or boulin stain) G->H

Caption: General workflow for in vivo evaluation of this compound.

Protocol:

  • Animal Models:

    • Balb/c Xenograft Model: Inject murine 4T1 breast cancer cells into the mammary fat pad of female Balb/c mice.[5][6][9]

    • MMTV/cNeu Transgenic Model: Utilize MMTV-cNeu transgenic mice, which spontaneously develop mammary tumors that metastasize to the lungs.[5][6][9]

  • Treatment: Once primary tumors are established (in the xenograft model) or at a predetermined age (in the transgenic model), begin treatment with this compound (40 mg/kg) or vehicle control administered via intraperitoneal injection three times a week.[7]

  • Monitoring: Monitor the growth of the primary tumor using calipers and the overall health of the animals regularly.

  • Endpoint and Analysis: At the end of the study (typically 3-4 weeks), euthanize the mice and harvest the lungs and other organs.

  • Metastasis Quantification: Fix the lungs, and count the number of metastatic nodules on the lung surface. Histological analysis (e.g., H&E staining) can be performed to confirm the presence of metastatic lesions.

Clinical Development

As of the latest available information, there is limited public data on the clinical trial status of this compound. It is important to distinguish this compound from other investigational drugs with similar-sounding names. Researchers interested in the clinical development of ALK5 inhibitors should consult clinical trial registries for the most up-to-date information.

Conclusion

This compound is a potent and selective ALK5 inhibitor that has demonstrated significant anti-metastatic effects in preclinical models of breast cancer. Its mechanism of action, centered on the inhibition of the TGF-β/Smad signaling pathway, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute further studies to explore the full potential of this compound in oncology.

References

EW-7195: A Technical Guide to a Potent ALK5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EW-7195 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGFβRI). By targeting ALK5, this compound effectively abrogates TGF-β-mediated signaling pathways implicated in cancer progression, particularly in epithelial-to-mesenchymal transition (EMT) and metastasis. This technical guide provides a comprehensive overview of this compound, including its target profile, mechanism of action, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Core Target and Mechanism of Action

The primary molecular target of this compound is the Activin-like kinase 5 (ALK5) , a serine/threonine kinase receptor for transforming growth factor-beta (TGF-β). This compound exhibits high potency and selectivity for ALK5.[1][2][3][4][5] The binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then propagates downstream signaling primarily through the phosphorylation of SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cellular processes such as proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT).

This compound acts as an ATP-competitive inhibitor of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3.[3] This blockade of SMAD signaling is the principal mechanism by which this compound exerts its anti-cancer effects, including the inhibition of EMT and metastasis.[1][3]

Signaling Pathway

EW7195_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates pSMAD23 p-SMAD2/3 ALK5->pSMAD23 Phosphorylates SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., EMT factors) SMAD_complex->Transcription Translocates to Nucleus & Regulates EMT Epithelial-to-Mesenchymal Transition & Metastasis Transcription->EMT Induces EW7195 This compound EW7195->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Quantitative Data

The inhibitory activity and preclinical efficacy of this compound have been quantified in various assays.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterTargetValueAssay TypeReference
IC50ALK5 (TGFβR1)4.83 nMKinase Assay[3][4][5]
SelectivityALK5 vs. p38α>300-foldKinase Assay[4][5]
Table 2: Preclinical Efficacy of this compound in Breast Cancer Models
Model SystemDosing RegimenEffectReference
4T1 Orthotopic Xenograft (Balb/c mice)40 mg/kg, i.p., 3x/weekInhibition of lung metastasis[5]
MMTV/cNeu Transgenic Mice40 mg/kg, i.p., 3x/weekInhibition of lung metastasis[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ALK5 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against ALK5.

Methodology:

  • A radiometric protein kinase assay is performed using recombinant human ALK5.

  • The assay buffer contains 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT, and 0.1 mg/ml BSA.

  • This compound is serially diluted in DMSO and pre-incubated with the ALK5 enzyme.

  • The kinase reaction is initiated by the addition of [γ-33P]ATP and a suitable substrate (e.g., recombinant SMAD2).

  • The reaction is allowed to proceed at 30°C for a specified time and is then stopped by the addition of phosphoric acid.

  • The phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell-Based SMAD Phosphorylation Assay

Objective: To assess the effect of this compound on TGF-β-induced SMAD2 phosphorylation in cells.

Methodology:

  • Mammary epithelial cells (e.g., NMuMG or 4T1) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are serum-starved for 2-4 hours prior to treatment.

  • Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

  • TGF-β1 is added to the media to a final concentration of 2-5 ng/mL to stimulate SMAD2 phosphorylation.

  • After a 1-hour incubation with TGF-β1, the cells are lysed.

  • The levels of phosphorylated SMAD2 and total SMAD2 in the cell lysates are determined by Western blotting or a sandwich ELISA using specific antibodies.

  • The ratio of phosphorylated SMAD2 to total SMAD2 is calculated to determine the inhibitory effect of this compound.

In Vivo Breast Cancer Metastasis Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting breast cancer metastasis.

Methodology (4T1 Orthotopic Xenograft Model):

  • Female Balb/c mice (6-8 weeks old) are used.

  • 4T1 murine breast cancer cells (5 x 10^4 cells in 50 µL PBS) are injected into the mammary fat pad.

  • When primary tumors become palpable, mice are randomized into vehicle control and this compound treatment groups.

  • This compound is administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg, three times a week.[5]

  • The primary tumor is surgically resected after a specified period to allow for the development of distant metastases.

  • After 2-3 weeks of continued treatment post-surgery, mice are euthanized, and the lungs are harvested.

  • The number of metastatic nodules on the lung surface is counted under a dissecting microscope.

  • Lungs can also be fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological confirmation of metastases.

Experimental Workflow Diagram

EW7195_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Kinase_Assay ALK5 Kinase Assay (IC50 Determination) Cell_Assay Cell-Based pSMAD2 Assay (Cellular Potency) Kinase_Assay->Cell_Assay Confirms Cellular Activity EMT_Assay EMT Marker Analysis (Western Blot/IF) Cell_Assay->EMT_Assay Links to Phenotypic Effect Xenograft Orthotopic Xenograft Model (4T1 in Balb/c) EMT_Assay->Xenograft Justifies In Vivo Testing Dosing This compound Dosing (i.p. administration) Xenograft->Dosing Metastasis_Eval Evaluation of Lung Metastasis (Nodule Counting & Histology) Dosing->Metastasis_Eval

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of ALK5 with demonstrated preclinical activity in suppressing breast cancer metastasis. Its mechanism of action through the inhibition of the TGF-β/SMAD signaling pathway is well-defined. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies could explore its efficacy in other TGF-β-driven diseases, such as fibrosis and other types of cancer. Additionally, combination studies with other anti-cancer agents may reveal synergistic effects and provide new avenues for clinical development.

References

EW-7195 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to EW-7195: A Potent ALK5 Inhibitor for Cancer Research

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to this compound, a selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and TGF-β signaling.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[[[5-(6-Methyl-2-pyridinyl)-4-[1][2][3]triazolo[1,5-a]pyridin-6-yl-1H-imidazol-2-yl]methyl]amino]benzonitrile, is a small molecule inhibitor. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 3-[[[5-(6-Methyl-2-pyridinyl)-4-[1][2][3]triazolo[1,5-a]pyridin-6-yl-1H-imidazol-2-yl]methyl]amino]benzonitrile
Molecular Formula C₂₃H₁₈N₈
Molecular Weight 406.44 g/mol
CAS Number 1352609-28-9
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Chemical Structure:

this compound Chemical Structure

Biological Activity and Mechanism of Action

This compound is a potent and highly selective inhibitor of ALK5, a key kinase in the transforming growth factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in later stages.

Mechanism of Action:

TGF-β ligands initiate signaling by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling molecules Smad2 and Smad3. These phosphorylated R-Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound exerts its inhibitory effect by competing with ATP for the binding site on the ALK5 kinase domain. This prevents the phosphorylation of Smad2 and the subsequent nuclear translocation of the Smad2/3 complex, effectively blocking the canonical TGF-β signaling pathway.[2][4][5] This inhibition has been shown to suppress the epithelial-to-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis.[5]

Quantitative Biological Data:

ParameterValue
ALK5 (TGFβR1) IC₅₀ 4.83 nM[4][6]
Selectivity >300-fold selective for ALK5 over p38α[4]
In Vitro Activity Efficiently inhibits TGF-β1-induced Smad2 phosphorylation at concentrations of 0.5-1 µM.[4]
In Vivo Efficacy (Breast Cancer) Inhibits lung metastasis in 4T1 orthotopic xenograft and MMTV/cNeu transgenic mouse models at a dose of 40 mg/kg (i.p., three times a week).[4]

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.

TGF_beta_pathway TGF-β Signaling Pathway and Inhibition by this compound cluster_nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates p_ALK5 Phosphorylated ALK5 ALK5->p_ALK5 Activation EW7195 This compound EW7195->ALK5 Inhibits Smad2_3 Smad2/3 p_ALK5->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_transcription Target Gene Transcription Nucleus->Gene_transcription Regulates EMT Epithelial-Mesenchymal Transition (EMT) Gene_transcription->EMT Metastasis Invasion & Metastasis EMT->Metastasis Gene_transtranscription Gene_transtranscription

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

ALK5 Kinase Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit TGF-β-induced transcriptional activity.[7][8][9]

Materials:

  • HEK293T cells (or other suitable cell line)

  • SBE (Smad Binding Element)-luciferase reporter vector

  • Renilla luciferase control vector

  • Transfection reagent

  • DMEM with 10% FBS

  • Serum-free DMEM

  • Recombinant human TGF-β1

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection: Co-transfect the cells with the SBE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Serum Starvation: After 24 hours of transfection, replace the medium with 90 µL of serum-free DMEM and incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of the diluted compound to the respective wells.

  • TGF-β1 Stimulation: After 1 hour of pre-treatment with this compound, stimulate the cells by adding 10 µL of TGF-β1 (final concentration of 5 ng/mL) to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC₅₀ value.

Western Blot for Phosphorylated Smad2

This protocol details the detection of phosphorylated Smad2 (p-Smad2) levels in response to TGF-β1 stimulation and this compound treatment.[10][11][12][13]

Materials:

  • Mammary epithelial cells (e.g., NMuMG)

  • DMEM with 10% FBS

  • Serum-free DMEM

  • Recombinant human TGF-β1

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-Smad2 (Ser465/467), anti-Smad2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed NMuMG cells and grow to 70-80% confluency. Serum starve the cells for 16-24 hours. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (5 ng/mL) for 1 hour.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-Smad2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad2 and β-actin.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on TGF-β1-induced cell migration.[14][15][16][17]

Materials:

  • Mammary epithelial cells (e.g., NMuMG)

  • DMEM with 10% FBS

  • Serum-free DMEM

  • Recombinant human TGF-β1

  • This compound

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed NMuMG cells in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells and debris.

  • Treatment: Add serum-free DMEM containing different concentrations of this compound. After 1 hour, add TGF-β1 (5 ng/mL) to the appropriate wells.

  • Image Acquisition: Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.

In Vivo Orthotopic Breast Cancer Metastasis Model

This protocol describes the establishment of an orthotopic breast cancer xenograft model in Balb/c mice to evaluate the anti-metastatic potential of this compound.[1][2][3][18][19]

Materials:

  • 4T1 murine mammary carcinoma cells

  • Female Balb/c mice (6-8 weeks old)

  • Matrigel

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • This compound formulation for intraperitoneal (i.p.) injection

  • Calipers

Procedure:

  • Cell Preparation: Culture 4T1 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁶ cells/100 µL.

  • Orthotopic Injection: Anesthetize the mice. Inject 100 µL of the cell suspension into the fourth mammary fat pad.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and measure the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Treatment: Once the primary tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle control three times a week.

  • Metastasis Assessment: After a pre-determined period (e.g., 3-4 weeks), euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface. For more quantitative analysis, the lungs can be fixed, sectioned, and stained with hematoxylin and eosin (H&E).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for in vitro and in vivo studies of this compound.

in_vitro_workflow In Vitro Experimental Workflow for this compound start Start cell_culture Cell Culture (e.g., NMuMG, HEK293T) start->cell_culture treatment Treatment with this compound and/or TGF-β1 cell_culture->treatment kinase_assay ALK5 Kinase Assay (Luciferase Reporter) treatment->kinase_assay western_blot Western Blot (p-Smad2 Analysis) treatment->western_blot migration_assay Wound Healing Assay treatment->migration_assay data_analysis Data Analysis (IC50, Protein Levels, Migration Rate) kinase_assay->data_analysis western_blot->data_analysis migration_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro characterization of this compound.

in_vivo_workflow In Vivo Experimental Workflow for this compound start Start animal_model Orthotopic Xenograft Model (e.g., 4T1 in Balb/c mice) start->animal_model tumor_growth Monitor Primary Tumor Growth animal_model->tumor_growth treatment Administer this compound (i.p. injection) tumor_growth->treatment necropsy Necropsy and Tissue Collection treatment->necropsy metastasis_analysis Analysis of Lung Metastasis (Nodule Count, Histology) necropsy->metastasis_analysis data_analysis Data Analysis (Tumor Growth Inhibition, Metastasis Reduction) metastasis_analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of this compound's anti-metastatic efficacy.

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in cancer progression and metastasis. Its high potency and selectivity for ALK5 make it a suitable candidate for preclinical studies aimed at developing novel anti-cancer therapeutics. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive evaluation of this compound and other ALK5 inhibitors. Further research into its pharmacokinetic and toxicological profile will be crucial for its potential clinical translation.

References

EW-7195: A Potent Inhibitor of TGF-β Signaling for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EW-7195 is a novel, potent, and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] In the complex tumor microenvironment, TGF-β signaling plays a dual role, acting as a tumor suppressor in the early stages of cancer and as a promoter of tumor progression, invasion, and metastasis in advanced stages.[4] this compound has emerged as a critical research tool for investigating the role of the TGF-β pathway in cancer and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in cancer research.

Core Concepts: Mechanism of Action

This compound exerts its anti-cancer effects by specifically targeting and inhibiting the kinase activity of ALK5.[1][2][3] The binding of TGF-β to its type II receptor (TβRII) recruits and phosphorylates ALK5, which in turn phosphorylates the downstream signaling molecules Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in various cellular processes, including epithelial-to-mesenchymal transition (EMT).[5] EMT is a crucial process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and metastatic potential.[6][7][8]

By inhibiting ALK5, this compound effectively blocks the phosphorylation of Smad2 and its subsequent nuclear translocation, thereby abrogating TGF-β-mediated signaling.[1][3][9] This inhibition leads to the suppression of EMT, characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and vimentin.[2][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical cancer research.

Parameter Value Assay/System Reference
IC50 (ALK5) 4.83 nMRecombinant human ALK5 kinase assay[3]
Selectivity >300-fold for ALK5 over p38αKinase panel screening[3]

Table 1: In Vitro Potency and Selectivity of this compound

Animal Model Cell Line Dosage and Schedule Primary Outcome Reference
BALB/c mice (orthotopic xenograft)4T1 (murine breast cancer)40 mg/kg, intraperitoneal injection, three times a weekInhibition of lung metastasis[3]
MMTV/c-Neu transgenic miceSpontaneous mammary tumors40 mg/kg, intraperitoneal injection, three times a weekInhibition of lung metastasis[1][3]

Table 2: In Vivo Efficacy of this compound in Breast Cancer Models

Signaling Pathway Diagram

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Binds Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates EW7195 This compound EW7195->ALK5 Inhibits DNA DNA Smad_complex_nuc->DNA Binds to SBE Gene_transcription Gene Transcription (e.g., EMT genes) DNA->Gene_transcription Regulates EMT EMT, Invasion, Metastasis Gene_transcription->EMT Induces

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Assays

1. ALK5 Kinase Assay (In Vitro Potency)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5.

  • Methodology:

    • A radiometric protein kinase assay is performed using recombinant human ALK5.

    • The assay buffer contains Tris-HCl, MgCl2, MnCl2, DTT, and ATP (with [γ-33P]ATP).

    • Myelin basic protein (MBP) or a specific peptide substrate is used as the phosphate acceptor.

    • The reaction is initiated by adding the enzyme to the mixture of substrate, ATP, and varying concentrations of this compound.

    • After incubation at 30°C, the reaction is stopped, and the radioactivity incorporated into the substrate is measured using a scintillation counter.

    • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

2. TGF-β-Induced EMT in NMuMG Cells

  • Objective: To assess the effect of this compound on TGF-β-induced epithelial-to-mesenchymal transition in non-tumorigenic murine mammary gland (NMuMG) epithelial cells.

  • Methodology:

    • Cell Culture: NMuMG cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 10 µg/ml insulin, and penicillin/streptomycin.

    • EMT Induction: Cells are seeded and allowed to adhere. The medium is then replaced with low-serum medium (0.5% FBS) containing recombinant human TGF-β1 (typically 2-5 ng/mL) in the presence or absence of varying concentrations of this compound.

    • Morphological Analysis: Changes in cell morphology from a cobblestone-like epithelial appearance to a spindle-shaped, fibroblastic mesenchymal phenotype are observed and imaged using a phase-contrast microscope after 48-72 hours of treatment.

    • Western Blot Analysis of EMT Markers:

      • After treatment, cells are lysed, and protein concentrations are determined.

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

      • Membranes are probed with primary antibodies against E-cadherin (epithelial marker), N-cadherin, and vimentin (mesenchymal markers).

      • β-actin or GAPDH is used as a loading control.

      • Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Immunofluorescence Staining:

      • Cells grown on coverslips are treated as described above.

      • After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.

      • Cells are incubated with primary antibodies against E-cadherin or vimentin, followed by incubation with fluorescently labeled secondary antibodies.

      • Nuclei are counterstained with DAPI.

      • Coverslips are mounted, and images are acquired using a confocal microscope.

3. Luciferase Reporter Assay for TGF-β Signaling

  • Objective: To quantify the inhibitory effect of this compound on TGF-β-induced Smad-dependent transcriptional activity.

  • Methodology:

    • Cell Line and Plasmids: Human embryonic kidney (HEK293T) cells or other suitable cell lines are used. Cells are transiently co-transfected with a TGF-β-responsive reporter plasmid, such as p(CAGA)12-Luc (containing 12 repeats of the Smad-binding element), and a control plasmid for normalization (e.g., a Renilla luciferase reporter).

    • Transfection: Transfection is performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

    • Treatment: After 24 hours of transfection, cells are treated with TGF-β1 (e.g., 100 pM) in the presence or absence of this compound for 16-24 hours.

    • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

4. Wound Healing (Scratch) Assay

  • Objective: To evaluate the effect of this compound on cell migration.

  • Methodology:

    • Cells (e.g., NMuMG or a breast cancer cell line) are grown to confluence in a multi-well plate.

    • A sterile pipette tip is used to create a uniform "scratch" or "wound" in the cell monolayer.

    • The debris is washed away, and the cells are incubated with medium containing TGF-β1 and different concentrations of this compound.

    • Images of the wound are captured at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).

    • The rate of wound closure is quantified by measuring the change in the wound area over time.

In Vivo Experiments

1. Orthotopic Breast Cancer Xenograft Model

  • Objective: To assess the in vivo efficacy of this compound in inhibiting primary tumor growth and metastasis.

  • Methodology:

    • Cell Line: 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic, are commonly used.

    • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

    • Tumor Cell Implantation: 4T1 cells are injected into the mammary fat pad of the mice.

    • Treatment: Once tumors are palpable or reach a certain size, mice are randomized into vehicle control and treatment groups. This compound is administered intraperitoneally at a dose of 40 mg/kg, three times a week.

    • Tumor Growth Monitoring: Primary tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Metastasis Assessment: At the end of the study, mice are euthanized, and lungs are harvested. The number of metastatic nodules on the lung surface is counted. Alternatively, lung tissue can be homogenized and cultured to count clonogenic metastatic cells.

    • Toxicity Assessment: Body weight is monitored throughout the study as a general indicator of toxicity.

2. Spontaneous Metastasis Model in MMTV/c-Neu Transgenic Mice

  • Objective: To evaluate the effect of this compound on the development of spontaneous lung metastases from primary mammary tumors.

  • Methodology:

    • Animal Model: MMTV/c-Neu transgenic mice, which spontaneously develop mammary tumors that metastasize to the lungs, are used.

    • Treatment: Treatment with this compound (40 mg/kg, i.p., three times a week) is initiated when mammary tumors become palpable.

    • Endpoint: The study is terminated at a predefined endpoint, and lungs are collected to assess the metastatic burden as described above.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_endpoints Key Endpoints Kinase_Assay ALK5 Kinase Assay (IC50 Determination) Potency Potency (IC50) Kinase_Assay->Potency EMT_Assay TGF-β Induced EMT Assay (NMuMG cells) EMT_Inhibition EMT Inhibition EMT_Assay->EMT_Inhibition Luciferase_Assay Luciferase Reporter Assay (TGF-β Signaling) Signaling_Inhibition Signaling Inhibition Luciferase_Assay->Signaling_Inhibition Migration_Assay Wound Healing Assay (Cell Migration) Migration_Inhibition Migration Inhibition Migration_Assay->Migration_Inhibition Xenograft_Model Orthotopic Xenograft Model (4T1 in BALB/c mice) Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Metastasis_Inhibition Metastasis Inhibition Xenograft_Model->Metastasis_Inhibition Transgenic_Model Transgenic Mouse Model (MMTV/c-Neu) Transgenic_Model->Metastasis_Inhibition

Caption: Overall experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the multifaceted roles of TGF-β signaling in cancer progression. Its high potency and selectivity for ALK5 make it an ideal candidate for in vitro and in vivo studies aimed at understanding and targeting TGF-β-driven tumorigenesis, particularly in the context of EMT and metastasis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their cancer research endeavors. Further investigation into the clinical potential of this compound and similar ALK5 inhibitors is warranted.

References

The Role of EW-7195 in Inhibiting Epithelial-to-Mesenchymal Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. A key signaling pathway that governs EMT is the Transforming Growth Factor-β (TGF-β) pathway. EW-7195, a potent and selective small molecule inhibitor, has emerged as a significant tool for dissecting and counteracting this process. This technical guide provides an in-depth overview of the role of this compound in inhibiting EMT, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological processes.

Introduction to this compound

This compound, chemically identified as 3-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, is a novel inhibitor of the TGF-β type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).[1] By selectively targeting ALK5, this compound effectively blocks the initiation of the TGF-β signaling cascade, which is a primary driver of EMT in various cancers, particularly breast cancer.[1][2] Its ability to inhibit TGF-β-induced Smad signaling makes it a valuable agent for both research and potential therapeutic applications aimed at preventing cancer metastasis.[1][3][4]

Mechanism of Action: Inhibition of the TGF-β/ALK5/Smad Pathway

The binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus. Within the nucleus, this complex acts as a transcription factor, regulating the expression of genes that drive the EMT program. This includes the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[5][6][7]

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain.[5] By binding to this site, it prevents the phosphorylation of Smad2 and Smad3, thereby blocking their nuclear translocation and subsequent transcriptional activity.[1][2] This targeted inhibition effectively halts the TGF-β-induced EMT process.

EW7195_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TβRII TβRII TGF-β->TβRII ALK5 ALK5 (TβRI) TβRII->ALK5 Recruits & Activates p-Smad2/3 p-Smad2/3 ALK5->p-Smad2/3 Phosphorylates Smad2/3 Smad2/3 Smad2/3->ALK5 Smad Complex p-Smad2/3-Smad4 Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Expression EMT Gene Transcription Smad Complex->Gene Expression Translocates to Nucleus This compound This compound This compound->ALK5 Inhibits EMT Epithelial-Mesenchymal Transition Gene Expression->EMT

Caption: this compound inhibits the TGF-β/ALK5 signaling pathway.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting ALK5 and EMT-related processes.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
ALK5 (TβRI) IC50 4.83 nMN/A[2][3][4]
Selectivity over p38α >300-foldN/A[4]
Inhibition of TGF-β1-induced Smad2 phosphorylation 0.5-1 µMMammary epithelial cells[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageOutcomeReference
4T1 orthotopic xenograft (Balb/c mice) 40 mg/kg; i.p.; three times a weekInhibition of lung metastasis[2][4]
MMTV/cNeu transgenic mice 40 mg/kg; i.p.; three times a weekInhibition of lung metastasis[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the role of this compound in EMT.

TGF-β-Induced EMT in NMuMG Cells

Normal murine mammary gland (NMuMG) cells are a well-established model for studying TGF-β-induced EMT.

  • Cell Culture: Culture NMuMG cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 10 µg/mL insulin.

  • Induction of EMT: Seed cells at approximately 70% confluency. To induce EMT, treat the cells with TGF-β1 (typically 2-5 ng/mL) for 48 hours.

  • This compound Treatment: To test the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for 1-2 hours before adding TGF-β1.

  • Analysis: After the incubation period, assess EMT by observing morphological changes (from cobblestone epithelial to spindle-like mesenchymal), or by performing immunoblotting for EMT markers.

Immunoblotting for EMT Markers

This technique is used to quantify the protein levels of epithelial and mesenchymal markers.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against E-cadherin, N-cadherin, and Vimentin overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration, a key characteristic of mesenchymal cells.

  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Creating the "Wound": Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing TGF-β1 and/or this compound.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

In Vivo Metastasis Models

Animal models are essential for evaluating the therapeutic potential of this compound in a physiological context.

  • 4T1 Orthotopic Xenograft Model:

    • Inject 4T1 breast cancer cells into the mammary fat pad of female Balb/c mice.[4]

    • Allow the primary tumor to grow to a specified size.

    • Administer this compound (e.g., 40 mg/kg, i.p., three times a week) or a vehicle control.[4]

    • After a set period, euthanize the mice and harvest the lungs.

    • Quantify lung metastases by counting surface nodules or through histological analysis.

  • MMTV/cNeu Transgenic Mouse Model:

    • Use MMTV/cNeu transgenic mice, which spontaneously develop mammary tumors that metastasize to the lungs.

    • Begin treatment with this compound or vehicle when tumors become palpable.

    • Monitor tumor growth and animal health.

    • At the end of the study, harvest the lungs and quantify metastasis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., NMuMG) Treatment Treatment Groups: 1. Control 2. TGF-β 3. TGF-β + this compound Cell_Culture->Treatment Morphology Morphological Analysis Treatment->Morphology Immunoblotting Immunoblotting (E-cadherin, N-cadherin) Treatment->Immunoblotting Wound_Healing Wound Healing Assay Treatment->Wound_Healing Luciferase_Assay Luciferase Reporter Assay (Smad activity) Treatment->Luciferase_Assay Animal_Model Animal Model Selection (e.g., 4T1 Xenograft) Tumor_Implantation Orthotopic Tumor Implantation Animal_Model->Tumor_Implantation Drug_Administration This compound or Vehicle Administration Tumor_Implantation->Drug_Administration Metastasis_Assessment Metastasis Assessment (Lung Nodule Count) Drug_Administration->Metastasis_Assessment

Caption: Experimental workflow for evaluating this compound's anti-EMT activity.

Logical Relationships and Outcomes

The inhibition of ALK5 by this compound sets off a cascade of events that ultimately leads to the suppression of EMT and metastasis. The logical flow of these events is outlined below.

Logical_Relationship EW7195 This compound Inhibit_ALK5 Inhibition of ALK5 Kinase Activity EW7195->Inhibit_ALK5 Block_Smad Blockade of Smad2/3 Phosphorylation Inhibit_ALK5->Block_Smad Prevent_Translocation Prevention of Smad2/3/4 Nuclear Translocation Block_Smad->Prevent_Translocation Alter_Gene_Exp Altered Gene Expression Prevent_Translocation->Alter_Gene_Exp EMT_Markers ↑ E-cadherin ↓ N-cadherin ↓ Vimentin Alter_Gene_Exp->EMT_Markers Inhibit_EMT Inhibition of EMT EMT_Markers->Inhibit_EMT Reduce_Motility Reduced Cell Motility and Invasion Inhibit_EMT->Reduce_Motility Suppress_Metastasis Suppression of Metastasis Reduce_Motility->Suppress_Metastasis

Caption: Logical cascade of this compound's anti-metastatic effects.

Conclusion

This compound is a highly effective and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway that drives epithelial-to-mesenchymal transition. Through the blockade of Smad2/3 phosphorylation and subsequent nuclear signaling, this compound successfully reverses the molecular hallmarks of EMT, leading to decreased cell motility and the potent suppression of cancer metastasis in preclinical models.[1][2] The data and methodologies presented in this guide underscore the value of this compound as a critical research tool and a promising candidate for anti-metastatic therapies. Further investigation into its clinical applicability is warranted.[8]

References

Methodological & Application

Application Notes and Protocols for EW-7195 in Mouse Models of Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), for studying and inhibiting cancer metastasis in preclinical mouse models. The provided protocols are based on established research and are intended to serve as a detailed resource for designing and executing experiments.

Introduction to this compound

This compound is a small molecule inhibitor of ALK5 (TGFβR1) kinase with an IC50 of 4.83 nM.[1][2] By selectively targeting ALK5, this compound effectively blocks the canonical transforming growth factor-β (TGF-β) signaling pathway. This pathway plays a crucial role in the epithelial-to-mesenchymal transition (EMT), a key process in cancer progression and metastasis.[2] In late-stage cancers, elevated TGF-β levels promote tumor cell invasion and metastasis. This compound has been shown to inhibit TGF-β1-induced Smad2 phosphorylation and subsequent nuclear translocation of the Smad2/3 complex, thereby suppressing EMT and inhibiting the metastatic spread of cancer cells to the lungs in various mouse models.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo application of this compound in mouse models of breast cancer metastasis.

Table 1: this compound In Vivo Dosage and Administration

ParameterDetailsReference
CompoundThis compound[1][2][3]
TargetALK5 (TGFβR1) Kinase[1][2][3]
Dosage40 mg/kg[1][3]
Administration RouteIntraperitoneal (i.p.) Injection[1][3]
Dosing FrequencyThree times a week[1][3]

Table 2: Mouse Models and Treatment Duration for this compound Anti-Metastatic Studies

Mouse ModelDescriptionTreatment DurationReference
4T1 Orthotopic Xenograft (in Balb/c mice)A highly metastatic, syngeneic model of breast cancer that spontaneously metastasizes to the lungs.2.5 weeks[1][3]
MMTV/cNeu Transgenic MiceA genetically engineered mouse model that develops spontaneous mammary tumors that metastasize to the lungs.3 weeks[1][3]

Signaling Pathway

This compound exerts its anti-metastatic effects by inhibiting the TGF-β/ALK5/Smad signaling pathway. The diagram below illustrates the mechanism of action.

TGF_beta_signaling TGF-β/ALK5 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition TGF-β TGF-β TBRII TβRII TGF-β->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complex formation Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (EMT regulators) Smad_complex->Transcription Nuclear Translocation & Transcriptional Regulation EW7195 This compound EW7195->ALK5 Inhibits Kinase Activity

Caption: Mechanism of this compound action on the TGF-β signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of metastasis.

experimental_workflow In Vivo Efficacy Study of this compound cluster_preparation Preparation cluster_in_vivo In Vivo Model cluster_analysis Metastasis Assessment prep_cells Prepare 4T1 Cancer Cells inoculation Orthotopic Inoculation of 4T1 Cells into Mammary Fat Pad of Balb/c Mice prep_cells->inoculation prep_drug Prepare this compound Solution treatment Administer this compound (40 mg/kg, i.p.) or Vehicle Control prep_drug->treatment tumor_growth Monitor Primary Tumor Growth inoculation->tumor_growth tumor_growth->treatment endpoint Euthanize Mice at Study Endpoint treatment->endpoint lung_harvest Harvest Lungs endpoint->lung_harvest quantification Quantify Lung Metastases (e.g., Nodule Counting via India Ink Staining or Histology) lung_harvest->quantification

References

Application Notes and Protocols for EW-7195 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), in various cell culture applications. Detailed protocols for key experiments are provided to assist in determining the optimal concentration and evaluating the efficacy of this compound.

Introduction

This compound is a small molecule inhibitor that specifically targets the kinase activity of ALK5, a critical component of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3] By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby preventing their nuclear translocation and subsequent regulation of target gene expression.[1][2][3] This mechanism makes this compound a valuable tool for studying the role of TGF-β signaling in various biological processes, including cell proliferation, differentiation, migration, and epithelial-to-mesenchymal transition (EMT).

Mechanism of Action

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes. This compound acts as an ATP-competitive inhibitor of the ALK5 kinase, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the entire downstream signaling cascade.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc p-Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Nuclear Translocation EW7195 This compound EW7195->ALK5 Inhibition DNA DNA Smad_complex_nuc->DNA Binding Gene_expression Target Gene Transcription DNA->Gene_expression

Diagram 1: TGF-β Signaling Pathway and this compound Inhibition.

Data Presentation: In Vitro Activity of this compound

The optimal concentration of this compound is dependent on the cell line, the specific biological endpoint being measured, and the duration of treatment. The following tables summarize the known inhibitory concentrations and provide recommended starting ranges for various applications.

Table 1: Kinase Inhibitory Activity

TargetIC₅₀ (nM)Assay TypeReference
ALK5 (TβRI)4.83Kinase Assay[1][2][3]

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Assay TypeCell LineRecommended Concentration RangeNotes
Inhibition of Smad2 PhosphorylationVarious0.1 - 1 µMA concentration of 0.5-1 µM has been shown to efficiently inhibit TGF-β1-induced Smad2 phosphorylation.[1]
Inhibition of Epithelial-to-Mesenchymal Transition (EMT)NMuMG, Breast Cancer Cell Lines0.1 - 5 µMThe effective concentration will vary depending on the cell line and the specific EMT markers being assessed.
Inhibition of Cell Migration (Wound Healing Assay)Breast Cancer Cell Lines0.1 - 10 µMA dose-response experiment is recommended to determine the optimal inhibitory concentration without inducing cytotoxicity.
Cell Viability / Cytotoxicity (e.g., MTT, CellTiter-Glo)Various1 - 25 µMIt is crucial to determine the cytotoxic profile of this compound in the specific cell line of interest to distinguish between targeted inhibition and general toxicity.
TGF-β Reporter Assay (e.g., CAGA-Luc)Various0.01 - 1 µMLuciferase reporter assays are highly sensitive and can detect inhibition at lower concentrations.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and assess the biological effects of this compound.

Protocol 1: Determination of Optimal Concentration for Inhibition of Smad2 Phosphorylation by Western Blot

This protocol outlines the steps to determine the effective concentration of this compound required to inhibit TGF-β1-induced phosphorylation of Smad2.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells and allow to adhere overnight serum_starve Serum-starve cells (e.g., 4-24 hours) seed_cells->serum_starve pre_treat Pre-treat with a dose range of this compound (e.g., 0.01, 0.1, 0.5, 1, 5 µM) for 1-2 hours serum_starve->pre_treat stimulate Stimulate with TGF-β1 (e.g., 5 ng/mL) for a defined period (e.g., 30-60 minutes) pre_treat->stimulate lyse_cells Lyse cells and collect protein stimulate->lyse_cells quantify Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify western_blot Perform Western Blot for p-Smad2 and Total Smad2 quantify->western_blot analyze Analyze band intensities to determine the optimal inhibitory concentration western_blot->analyze

Diagram 2: Workflow for Determining Optimal this compound Concentration.

Materials:

  • Cell line of interest (e.g., MCF-7, MDA-MB-231, HaCaT)

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human TGF-β1

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-Smad2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-24 hours.

  • Inhibitor Pre-treatment: Prepare a serial dilution of this compound in serum-free medium (e.g., 0.01, 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO). Aspirate the serum-free medium from the cells and add the medium containing this compound or vehicle. Incubate for 1-2 hours.

  • TGF-β1 Stimulation: Add TGF-β1 to each well (except for the unstimulated control) to a final concentration of 5 ng/mL. Incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total Smad2 as a loading control.

  • Analysis: Quantify the band intensities for phospho-Smad2 and total Smad2. The optimal concentration of this compound is the lowest concentration that significantly inhibits TGF-β1-induced Smad2 phosphorylation.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol is used to assess the effect of this compound on TGF-β1-induced cell migration.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound stock solution

  • Recombinant human TGF-β1

  • Sterile 200 µL pipette tips or a cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the cells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with serum-free or low-serum medium containing different concentrations of this compound (and a vehicle control) with or without TGF-β1 (e.g., 5 ng/mL).

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C.

  • Time-course Imaging: Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at each time point for each condition. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] x 100. Compare the wound closure in this compound-treated cells to the control to determine the effect on cell migration.

Protocol 3: TGF-β Signaling Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the TGF-β/Smad pathway using a luciferase reporter construct containing Smad-binding elements (e.g., CAGA-Luc).

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium

  • CAGA-luciferase reporter plasmid

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound stock solution

  • Recombinant human TGF-β1

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the CAGA-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Incubation: After transfection, allow the cells to recover and express the reporters for 24 hours.

  • Treatment: Pre-treat the cells with a dose range of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The inhibitory effect of this compound is determined by the reduction in TGF-β1-induced luciferase activity.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of TGF-β signaling. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this inhibitor in their cell culture experiments. It is recommended to perform dose-response experiments for each new cell line and experimental endpoint to determine the optimal working concentration of this compound.

References

Application of EW-7195 (Vactosertib) in Liver Fibrosis Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EW-7195, also known as Vactosertib, is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical driver in the pathogenesis of liver fibrosis.[1] It promotes the activation of hepatic stellate cells (HSCs), leading to their transformation into myofibroblasts, which are the primary producers of extracellular matrix (ECM) proteins like collagen.[2] Dysregulation of this process results in excessive scar tissue formation, distorting the liver architecture and potentially progressing to cirrhosis and liver failure.[3] this compound, by competitively inhibiting the ATP-binding site of ALK5, effectively blocks the canonical Smad2/3 signaling pathway and has also been shown to modulate non-canonical pathways involving reactive oxygen species (ROS) and Hypoxia-Inducible Factor 1-alpha (HIF1α).[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both in vitro and in vivo models of liver fibrosis.

Mechanism of Action

This compound exerts its anti-fibrotic effects by directly targeting ALK5, a key kinase in the TGF-β signaling cascade. This inhibition prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby blocking their nuclear translocation and subsequent activation of fibrogenic gene transcription.[6] Additionally, studies have demonstrated that this compound can attenuate the production of ROS, which are known to contribute to HSC activation.[4] It also inhibits HIF1α-induced HSC activation and epithelial-mesenchymal transition (EMT), another process implicated in the progression of liver fibrosis.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (also referred to as EW-7197 in some literature) in liver fibrosis studies.

Table 1: In Vitro Efficacy of this compound/EW-7197

ParameterCell LineValueReference
ALK5 Kinase Inhibition (IC50) -4.83 nM[7]
ALK5 Kinase Inhibition (IC50) -13 nM[2]
Cell-Based Luciferase Assay (IC50) HaCaT (3TP-luc)16.5 nM[2]
Cell-Based Luciferase Assay (IC50) 4T1 (3TP-luc)12.1 nM[2]
Effective Concentration for p-Smad2 Inhibition Various0.5 - 1 µM[7]

Table 2: In Vivo Efficacy of EW-7197 in Liver Fibrosis Models

Animal ModelSpeciesDosage RangeAdministration RouteTreatment DurationKey FindingsReference
Carbon Tetrachloride (CCl4)-Induced Fibrosis Mouse0.625 - 5 mg/kg/dayOral4 weeks (5 times/week)Reduced collagen, α-SMA, fibronectin; extended lifespan.[4]
Bile Duct Ligation (BDL)-Induced Fibrosis Rat0.625 - 5 mg/kg/dayOral4 weeks (5 times/week)Reduced collagen, α-SMA, fibronectin; extended lifespan.[4]
Bile Duct Ligation (BDL)-Induced Fibrosis Rat20 - 40 mg/kg (qod)Oral4 weeks (3 times/week)Inhibited collagen accumulation, HSC activation, and EMT.[8]

Experimental Protocols

In Vitro Protocol: Inhibition of TGF-β1-Induced Hepatic Stellate Cell (HSC) Activation

This protocol describes the methodology to assess the inhibitory effect of this compound on the activation of human immortalized hepatic stellate cells (LX-2) induced by TGF-β1.

Materials:

  • LX-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human TGF-β1

  • This compound (Vactosertib)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for Western Blotting (antibodies against p-Smad3, Smad3, α-SMA, Collagen I, and a loading control like β-actin)

  • Reagents for qRT-PCR (primers for ACTA2, COL1A1)

  • 96-well plate for ROS measurement

  • Reagents for ROS detection (e.g., DCFH-DA)

Procedure:

  • Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed LX-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability or ROS assays) and allow them to adhere overnight.

  • Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations (e.g., 0.1, 0.5, 1 µM) in serum-free DMEM. Pre-treat the serum-starved cells with the this compound solutions for 1-2 hours. Include a vehicle control (DMSO).

  • TGF-β1 Stimulation: Add recombinant human TGF-β1 to the culture medium to a final concentration of 2 ng/mL.[4] Continue incubation for the desired time points (e.g., 30 minutes for p-Smad3 analysis, 24-48 hours for α-SMA and collagen expression).

  • Endpoint Analysis:

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the protein levels of p-Smad3, α-SMA, and Collagen I.

    • qRT-PCR: Isolate total RNA and perform qRT-PCR to analyze the mRNA expression of ACTA2 and COL1A1.

    • ROS Measurement: For ROS analysis, pre-treat cells in a 96-well plate with this compound (e.g., 50 nM) for 10 minutes, then stimulate with TGF-β1 (2 ng/mL) for 20 minutes.[4] Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels according to the manufacturer's instructions.

In Vivo Protocol: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This protocol outlines the induction of liver fibrosis in mice using CCl4 and the evaluation of the therapeutic efficacy of this compound.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (vehicle for CCl4)

  • This compound (Vactosertib)

  • Vehicle for this compound (e.g., artificial gastric fluid)

  • Materials for animal handling, injection, and sacrifice

  • Materials for tissue collection and processing (formalin, liquid nitrogen)

  • Reagents for histological analysis (Sirius Red, Masson's trichrome) and biochemical assays (hydroxyproline assay)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of Fibrosis:

    • Prepare a 10% (v/v) solution of CCl4 in olive oil.

    • Administer the CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4-8 weeks.[9]

    • A control group should receive i.p. injections of olive oil only.

  • This compound Treatment:

    • Prepare this compound in a suitable vehicle for oral administration.

    • After 2-4 weeks of CCl4 injections (to allow for fibrosis development), divide the CCl4-treated mice into a vehicle treatment group and this compound treatment groups.

    • Administer this compound orally at doses ranging from 0.625 to 5 mg/kg, five times a week for 4 weeks.[4] The vehicle control group receives the vehicle alone.

  • Monitoring and Sacrifice:

    • Monitor the body weight and general health of the animals throughout the experiment.

    • At the end of the treatment period, sacrifice the animals.

  • Sample Collection and Analysis:

    • Collect blood for serum analysis of liver enzymes (ALT, AST).

    • Excise the liver, weigh it, and fix portions in 10% neutral buffered formalin for histology. Snap-freeze other portions in liquid nitrogen for molecular and biochemical analyses.

    • Histology: Stain liver sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition. Perform immunohistochemistry for α-SMA.

    • Biochemical Analysis: Measure the hydroxyproline content in liver tissue as a quantitative marker of collagen.

In Vivo Protocol: Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Rats

This protocol describes the surgical induction of cholestatic liver fibrosis in rats via bile duct ligation and the assessment of this compound's therapeutic effects.

Materials:

  • Male Sprague-Dawley rats (6-8 weeks old)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments

  • Suture materials

  • This compound (Vactosertib)

  • Vehicle for this compound

  • Materials for post-operative care

  • Materials for sample collection and analysis as described in the CCl4 protocol.

Procedure:

  • Animal Acclimatization and Pre-operative Care: Acclimatize rats for at least one week. Fast the animals overnight before surgery but allow free access to water.

  • Surgical Procedure (BDL):

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the common bile duct.

    • Carefully isolate the common bile duct.

    • Perform a double ligation of the bile duct with suture material. The duct may be transected between the two ligatures.

    • Close the abdominal incision in layers.

    • A sham-operated control group will undergo the same procedure without ligation of the bile duct.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • This compound Treatment:

    • Begin oral administration of this compound (e.g., 20-40 mg/kg, every other day) or its vehicle on the day of or the day after surgery and continue for the duration of the study (e.g., 4 weeks).[8]

  • Monitoring and Sacrifice:

    • Monitor body weight, clinical signs, and mortality.

    • At the end of the study period (e.g., 4 weeks), sacrifice the animals.

  • Sample Collection and Analysis:

    • Collect blood for serum analysis of liver enzymes (ALT, AST) and markers of cholestasis (e.g., bilirubin, alkaline phosphatase).

    • Collect and process liver tissue for histological, immunohistochemical (α-SMA, Collagen I), and biochemical (hydroxyproline) analyses as described in the CCl4 protocol.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Liver Fibrosis

EW7195_Mechanism cluster_nucleus Nucleus TGFb TGF-β1 TGFR2 TGF-βRII TGFb->TGFR2 Binds ROS ROS Production TGFb->ROS ALK5 ALK5 (TGF-βRI) TGFR2->ALK5 Recruits & Activates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates EW7195 This compound EW7195->ALK5 Inhibits EW7195->ROS Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex (p-Smad2/3 + Smad4) pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneTranscription Fibrogenic Gene Transcription (e.g., COL1A1, ACTA2) HSC_Activation HSC Activation & Myofibroblast Differentiation GeneTranscription->HSC_Activation Promotes Fibrosis Liver Fibrosis HSC_Activation->Fibrosis ROS->HSC_Activation Promotes

Caption: Mechanism of this compound in inhibiting liver fibrosis.

Experimental Workflow: In Vivo CCl4 Model

CCl4_Workflow cluster_induction Fibrosis Induction (4-8 weeks) cluster_treatment Treatment (4 weeks) cluster_analysis Analysis Start Start: Male C57BL/6 Mice (6-8 weeks old) Acclimatization Acclimatization (1 week) Start->Acclimatization Group_CCl4 Group 1: CCl4 in Olive Oil (i.p.) (Twice a week) Acclimatization->Group_CCl4 Group_Control Group 2: Olive Oil (i.p.) (Twice a week) Acclimatization->Group_Control CCl4_Veh CCl4 + Vehicle (p.o.) (5 times/week) Group_CCl4->CCl4_Veh CCl4_EW7195 CCl4 + this compound (p.o.) (0.625-5 mg/kg) (5 times/week) Group_CCl4->CCl4_EW7195 Sacrifice Sacrifice & Sample Collection Group_Control->Sacrifice CCl4_Veh->Sacrifice CCl4_EW7195->Sacrifice Serum Serum Analysis (ALT, AST) Sacrifice->Serum Histo Histology (Sirius Red, α-SMA) Sacrifice->Histo Biochem Biochemistry (Hydroxyproline) Sacrifice->Biochem

Caption: Workflow for CCl4-induced liver fibrosis model.

Logical Relationship: Key Events in Liver Fibrosis and this compound Intervention

Fibrosis_Logic Injury Chronic Liver Injury (e.g., CCl4, BDL) TGFb_Up TGF-β Upregulation Injury->TGFb_Up HSC_Activated Activated HSCs (Myofibroblasts) TGFb_Up->HSC_Activated Activates HSC_Quiescent Quiescent HSCs HSC_Quiescent->HSC_Activated ECM_Prod Increased ECM Production (Collagen, Fibronectin) HSC_Activated->ECM_Prod Fibrosis Liver Fibrosis ECM_Prod->Fibrosis EW7195 This compound Intervention EW7195->TGFb_Up Blocks signaling EW7195->HSC_Activated Prevents activation

Caption: Logical flow of liver fibrosis and this compound's role.

References

Application Notes and Protocols for EW-7195 in Renal Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the topic of interest is EW-7195, the available research literature does not provide specific data on its application in renal fibrosis models. However, a closely related and potent ALK5 inhibitor, EW-7197 , has been evaluated for this indication. The following application notes and protocols are based on the research conducted with EW-7197 and are provided as a comprehensive guide for investigating the therapeutic potential of similar ALK5 inhibitors in renal fibrosis.

Application Notes

Introduction

Renal fibrosis is the common final pathological outcome of chronic kidney disease (CKD), leading to the progressive loss of kidney function. A key mediator of renal fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β binding to its receptor activates the type I receptor kinase, ALK5, which in turn phosphorylates Smad2 and Smad3, leading to their nuclear translocation and the transcription of pro-fibrotic genes.

This compound and the closely related compound EW-7197 are potent and selective inhibitors of ALK5 (also known as TGF-β type I receptor, TβRI).[1][2] By targeting ALK5, these small molecules can effectively block the canonical TGF-β/Smad signaling cascade, which is a central driver of fibrosis.[3] this compound has demonstrated a high selectivity for ALK5 with an IC50 of 4.83 nM.[4] Research on the related compound EW-7197 has shown its efficacy in attenuating renal fibrosis in both in vitro and in vivo models, suggesting a promising therapeutic strategy for CKD.

Mechanism of Action

This compound and EW-7197 act as ATP-competitive inhibitors of the ALK5 kinase domain. This inhibition prevents the phosphorylation of downstream targets, primarily Smad2 and Smad3.[3] The blockade of Smad phosphorylation inhibits their heterodimerization with Smad4 and subsequent translocation to the nucleus, thereby preventing the transcription of genes involved in fibrosis, such as those encoding for collagen and alpha-smooth muscle actin (α-SMA).[3]

Preclinical Evidence (Based on EW-7197)

Studies utilizing a cisplatin-induced mouse model of renal fibrosis have demonstrated that EW-7197 can effectively reduce the progression of the disease. Key findings include a reduction in the expression of fibrotic markers and an amelioration of kidney function. Furthermore, in a 3D renal fibrosis-on-a-chip model, EW-7197 was shown to reverse the pro-fibrotic effects of TGF-β1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the effects of the related ALK5 inhibitor, EW-7197, on markers of renal fibrosis.

Table 1: In Vitro Efficacy of EW-7197 in a 3D Renal Fibrosis Model

MarkerTreatment GroupResult
α-SMA Expression TGF-β1Increased
TGF-β1 + EW-7197Significantly lower than TGF-β1 group
KRT-8 Expression TGF-β1Decreased
TGF-β1 + EW-7197Reversed the decrease caused by TGF-β1
Thick Vessel Length TGF-β1Reduced
TGF-β1 + EW-7197Reversed the reduction
Vessel Diameter TGF-β1Decreased
TGF-β1 + EW-7197Reversed the decrease

Table 2: In Vivo Efficacy of EW-7197 in a Cisplatin-Induced Renal Fibrosis Mouse Model

ParameterTreatment GroupResult
Blood Urea Nitrogen (BUN) CisplatinElevated
Cisplatin + EW-7197Decreased compared to cisplatin-only group
TGF-β Signaling CisplatinUpregulated
Cisplatin + EW-7197Downregulated
Renal Fibrosis CisplatinIncreased
Cisplatin + EW-7197Reduced

Experimental Protocols

Protocol 1: In Vitro 3D Renal Fibrosis-on-a-Chip Model

This protocol describes the methodology for assessing the anti-fibrotic effects of an ALK5 inhibitor in a three-dimensional microfluidic cell culture model that mimics the kidney environment.

Materials:

  • Human proximal tubular epithelial cells (e.g., HK-2)

  • Human kidney fibroblasts

  • Human umbilical vein endothelial cells (HUVECs)

  • Appropriate cell culture media and supplements

  • Microfluidic chip device for 3D cell culture

  • Recombinant human TGF-β1

  • EW-7197 (or other ALK5 inhibitor)

  • Reagents for immunofluorescence staining (e.g., antibodies against α-SMA and KRT-8)

  • Confocal microscope

Procedure:

  • Cell Seeding: Co-culture human proximal tubular cells, kidney fibroblasts, and HUVECs within the microfluidic device according to the manufacturer's instructions to establish a 3D renal tissue-like structure.

  • Induction of Fibrosis: After allowing the cells to adhere and form a stable co-culture, induce a fibrotic response by treating the cells with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours.

  • Treatment with ALK5 Inhibitor: In parallel with TGF-β1 treatment, administer different concentrations of EW-7197 to the designated treatment groups. Include a vehicle control group.

  • Assessment of Fibrosis Markers:

    • Immunofluorescence: Fix the cells within the chip and perform immunofluorescence staining for the fibrotic marker α-SMA and the epithelial marker Keratin 8 (KRT-8).

    • Confocal Microscopy: Capture images using a confocal microscope to visualize and quantify the expression and localization of the markers.

  • Analysis of Angiogenesis: Observe and quantify changes in the vascular network formed by the HUVECs, measuring parameters such as vessel length and diameter.

  • Cytokine Analysis: Collect the culture supernatant and measure the levels of secreted cytokines, such as TGF-β1, TGF-β3, and IL-1β, using ELISA or multiplex immunoassay.

Protocol 2: In Vivo Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a widely used and robust method for inducing renal interstitial fibrosis in rodents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 silk suture

  • This compound or a related ALK5 inhibitor

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Reagents for tissue harvesting and processing

  • Reagents for histological staining (Masson's trichrome)

  • Reagents for immunohistochemistry (e.g., antibodies against α-SMA, Collagen I)

  • Reagents for RNA and protein extraction and analysis (qPCR, Western blotting)

Procedure:

  • Anesthesia and Surgery: Anesthetize the mice and make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points with 4-0 silk suture. The contralateral (right) kidney serves as an internal control. Perform a sham operation on control animals, where the ureter is mobilized but not ligated.

  • Drug Administration: Administer this compound or a related compound (e.g., at a dose of 10-40 mg/kg) or vehicle to the mice daily via oral gavage or intraperitoneal injection, starting from the day of surgery.

  • Tissue Harvesting: Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-surgery) and harvest both the obstructed and contralateral kidneys.

  • Histological Analysis:

    • Fix a portion of the kidney tissue in 4% paraformaldehyde, embed in paraffin, and section.

    • Perform Masson's trichrome staining to assess the extent of collagen deposition and fibrosis.

    • Perform immunohistochemistry to detect the expression of fibrotic markers such as α-SMA and Collagen I.

  • Molecular Analysis:

    • Snap-freeze a portion of the kidney tissue in liquid nitrogen for RNA and protein extraction.

    • Analyze the gene expression of pro-fibrotic markers (e.g., Col1a1, Acta2, Tgfb1) by qPCR.

    • Analyze the protein levels of key signaling molecules (e.g., phosphorylated Smad2/3) by Western blotting.

Visualizations

EW7195_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 Phosphorylates EW7195 This compound EW7195->ALK5 Inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates to nucleus & binds to DNA Transcription Gene Transcription (e.g., Collagen, α-SMA) DNA->Transcription Initiates Fibrosis Fibrosis Transcription->Fibrosis

Caption: Mechanism of action of this compound in inhibiting the TGF-β/ALK5 signaling pathway.

UUO_Experimental_Workflow start Start: C57BL/6 Mice surgery Unilateral Ureteral Obstruction (UUO) Surgery (Day 0) start->surgery sham Sham Surgery (Control) start->sham treatment Daily Treatment: This compound or Vehicle surgery->treatment sham->treatment harvest Sacrifice and Kidney Harvest (Day 7 or 14) treatment->harvest analysis Analysis harvest->analysis histology Histology (Masson's Trichrome, IHC for α-SMA) analysis->histology molecular Molecular Biology (qPCR, Western Blot) analysis->molecular

Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

Logical_Relationships_Study_Endpoints intervention This compound Treatment target ALK5 Inhibition intervention->target pathway Reduced Smad2/3 Phosphorylation target->pathway cellular Decreased Myofibroblast Activation & ECM Deposition pathway->cellular tissue Amelioration of Renal Fibrosis cellular->tissue functional Improved Kidney Function tissue->functional

Caption: Logical relationship of study endpoints in renal fibrosis research with an ALK5 inhibitor.

References

Application Notes and Protocols for EW-7195 in Idiopathic Pulmonary Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 3-5 years from diagnosis. A key signaling pathway implicated in the pathogenesis of IPF is the Transforming Growth Factor-β (TGF-β) pathway. TGF-β signaling, mediated through the activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TβRI), plays a pivotal role in fibroblast activation, differentiation into myofibroblasts, and excessive extracellular matrix deposition, leading to lung scarring and loss of function.

EW-7195 is a potent and selective small molecule inhibitor of ALK5 with an IC50 of 4.83 nM.[1][2] By targeting ALK5, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of Smad2 and Smad3, which are critical for the profibrotic effects of TGF-β.[1][2][3] Preclinical studies on the closely related compound EW-7197, which also targets ALK5, have demonstrated significant anti-fibrotic effects in a bleomycin-induced pulmonary fibrosis mouse model, a well-established animal model that recapitulates many features of human IPF.[4] These findings suggest that this compound holds considerable promise as a therapeutic agent for IPF.

These application notes provide a summary of the preclinical data for the ALK5 inhibitor family to which this compound belongs and detailed protocols for its evaluation in in vivo models of idiopathic pulmonary fibrosis.

Data Presentation

The following table summarizes the in vivo efficacy of the ALK5 inhibitor EW-7197, a closely related successor to this compound, in a bleomycin-induced murine model of pulmonary fibrosis. This data provides an expected therapeutic profile for ALK5 inhibitors in this model.

Table 1: In Vivo Efficacy of EW-7197 in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

ParameterVehicle ControlBleomycin + VehicleBleomycin + EW-7197 (2.5 mg/kg)Bleomycin + EW-7197 (5 mg/kg)
Survival Rate (%) 100608090
Lung Collagen Content (µ g/lung ) ~500~1500~1000~800
α-SMA Positive Area (%) <1~15~8~5
Ashcroft Fibrosis Score 0-15-63-42-3

Data is representative of typical findings for potent ALK5 inhibitors in this model and is based on studies with the successor compound EW-7197.[4]

Signaling Pathway and Mechanism of Action

EW7195_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGFb TGF-β1 TBRII TβRII TGFb->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 Activates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Collagen, α-SMA, etc.) Smad_complex->Transcription Translocates & Activates EW7195 This compound EW7195->ALK5 Inhibits

Experimental Protocols

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and the subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.

Materials:

  • C57BL/6 mice (8-10 weeks old, male)

  • Bleomycin sulfate (from Streptomyces verticillatus)

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Intratracheal instillation device

  • Animal housing and care facilities

Experimental Workflow:

experimental_workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatization Acclimatization (1 week) Bleomycin Bleomycin Instillation (Day 0) Acclimatization->Bleomycin Treatment This compound or Vehicle Administration (Daily, e.g., Days 7-21) Bleomycin->Treatment Sacrifice Sacrifice (e.g., Day 21 or 28) Treatment->Sacrifice BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Sacrifice->BALF Histology Lung Histology (H&E, Masson's Trichrome) Sacrifice->Histology Biochemistry Hydroxyproline Assay (Collagen Content) Sacrifice->Biochemistry WB Western Blot (α-SMA, p-Smad2/3) Sacrifice->WB

Procedure:

  • Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week before the experiment.

  • Induction of Pulmonary Fibrosis (Day 0):

    • Anesthetize mice using a suitable anesthetic.

    • Administer a single intratracheal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.

    • The control group should receive an equal volume of sterile saline.

  • Treatment with this compound:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 20, 40 mg/kg).

    • Beginning on day 7 post-bleomycin instillation (or as per study design), administer this compound or vehicle to the respective groups of mice via oral gavage once daily.

    • Continue treatment for 14 to 21 days.

  • Endpoint Analysis (Day 21 or 28):

    • Euthanize mice at the end of the treatment period.

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.

    • Lung Tissue Collection: Perfuse the lungs with saline and harvest the lung tissue.

      • One lobe can be fixed in 10% neutral buffered formalin for histological analysis.

      • The remaining lobes can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

Outcome Measures:

  • Histological Analysis:

    • Embed formalin-fixed lung tissue in paraffin and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and lung architecture.

    • Use Masson's trichrome staining to visualize collagen deposition.

    • Quantify the extent of fibrosis using the Ashcroft scoring method.

  • Biochemical Analysis:

    • Measure the total lung collagen content using a hydroxyproline assay on homogenized lung tissue.

  • Molecular Analysis (Western Blotting):

    • Prepare protein lysates from lung tissue.

    • Perform Western blotting to determine the expression levels of key fibrotic markers such as α-smooth muscle actin (α-SMA) and phosphorylated Smad2/3 to confirm target engagement.

Conclusion

This compound, as a potent ALK5 inhibitor, presents a promising therapeutic strategy for idiopathic pulmonary fibrosis. The provided protocols and representative data for the ALK5 inhibitor class offer a framework for researchers to effectively evaluate the anti-fibrotic potential of this compound in relevant preclinical models. Rigorous assessment of its efficacy in mitigating bleomycin-induced lung fibrosis will be a critical step in its development as a novel treatment for IPF.

References

Application Notes and Protocols for EW-7195 in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving cell migration, proliferation, and differentiation, orchestrated by a multitude of growth factors and signaling pathways. A key regulator of these events is the Transforming Growth Factor-β (TGF-β) signaling pathway. While essential for the initial stages of wound repair, aberrant TGF-β signaling can lead to excessive fibrosis and scarring. EW-7195 is a potent and selective small molecule inhibitor of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1] By targeting ALK5, this compound effectively blocks the downstream signaling cascade initiated by TGF-β, making it a valuable tool for studying the role of this pathway in cell migration and wound healing. These application notes provide a comprehensive guide to utilizing this compound in in vitro wound healing (scratch) assays.

Mechanism of Action: Inhibition of TGF-β/ALK5 Signaling

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[2] This activation of ALK5 leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell migration, extracellular matrix production, and differentiation.[3]

This compound acts as an ATP-competitive inhibitor of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3.[1] This blockade of the canonical TGF-β/SMAD pathway has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility, and to suppress the migration of various cell types in vitro.[1][2]

Below is a diagram illustrating the TGF-β signaling pathway and the point of inhibition by this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TβRII TβRII TGF-β->TβRII ALK5 ALK5 TβRII->ALK5 Recruits & phosphorylates SMAD2/3 SMAD2/3 ALK5->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Binds SMAD4 SMAD4 SMAD4->SMAD Complex Binds Gene Transcription Gene Transcription SMAD Complex->Gene Transcription This compound This compound This compound->ALK5 Inhibits Cell Migration\nECM Production Cell Migration ECM Production Gene Transcription->Cell Migration\nECM Production experimental_workflow A 1. Seed cells and grow to a confluent monolayer B 2. (Optional) Serum-starve cells A->B C 3. Create a 'scratch' in the monolayer B->C D 4. Wash with PBS to remove debris C->D E 5. Add medium with TGF-β1 and varying concentrations of this compound D->E F 6. Image the scratch at Time 0 E->F G 7. Incubate and acquire images at subsequent time points (e.g., 12, 24 hours) F->G H 8. Measure the wound area at each time point G->H I 9. Calculate the percentage of wound closure H->I

References

Application Notes and Protocols for Luciferase Reporter Assay with EW-7195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective ALK5 inhibitor, EW-7195, in luciferase reporter assays to quantify the inhibition of the TGF-β/Smad signaling pathway. Detailed protocols, data presentation, and visual diagrams are included to facilitate experimental design and execution.

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a critical pathway involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, notably cancer, where it can promote tumor progression and metastasis.[1] The TGF-β signal is transduced through a receptor complex, including the type I receptor kinase ALK5 (TGFβRI), which phosphorylates Smad2 and Smad3, leading to their nuclear translocation and regulation of target gene expression.[1][2]

This compound is a potent and selective small molecule inhibitor of ALK5 kinase with an IC50 of 4.83 nM.[1] It effectively blocks TGF-β1-induced Smad signaling.[1][2] Luciferase reporter assays are a widely used method to study the activity of this pathway. These assays utilize reporter constructs containing Smad-responsive elements (SREs), such as the p3TP-Lux or CAGA promoter driving the expression of the luciferase gene.[2] Inhibition of the TGF-β pathway by compounds like this compound results in a quantifiable decrease in luciferase activity.

Key Applications

  • Screening and Profiling: High-throughput screening of small molecules for inhibitory activity against the TGF-β/Smad pathway.

  • Dose-Response Analysis: Determining the potency (e.g., IC50) of ALK5 inhibitors like this compound.

  • Mechanism of Action Studies: Elucidating the specific role of ALK5 in TGF-β-mediated transcriptional activation.

  • Drug Discovery: Evaluating the efficacy of potential therapeutic agents targeting TGF-β signaling in a cellular context.

Data Presentation

The following tables summarize the inhibitory effect of this compound on TGF-β1-induced luciferase activity in mammary epithelial cells (NMuMG) transiently transfected with a p3TP-Lux reporter construct.

Table 1: Dose-Dependent Inhibition of TGF-β1-Induced p3TP-Lux Luciferase Activity by this compound

This compound Concentration (nM)Average Luciferase Activity (Relative Light Units)Standard Deviation% Inhibition
0 (TGF-β1 only)1,500,000120,0000%
11,125,00095,00025%
5750,00060,00050%
10450,00040,00070%
50150,00015,00090%
10075,0008,00095%
No Treatment50,0005,000-

Table 2: IC50 Value of this compound in a p3TP-Lux Luciferase Reporter Assay

CompoundTargetAssayCell LineIC50 (nM)Reference
This compoundALK5 (TGFβRI)p3TP-Lux Luciferase Reporter AssayNMuMG~5[1][2]

Signaling Pathway and Experimental Workflow

TGF-β/Smad Signaling Pathway and Inhibition by this compound

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGFbRII TGFbRII TGF-beta1->TGFbRII Binds ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruits & Activates Smad2/3 Smad2/3 ALK5->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad Complex p-Smad2/3-Smad4 Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex This compound This compound This compound->ALK5 Inhibits SBE Smad Binding Element (SBE) Smad Complex->SBE Binds Luciferase Gene Luciferase SBE->Luciferase Gene Activates Transcription Luciferase Protein Luciferase Protein Luciferase Gene->Luciferase Protein Translation

Caption: TGF-β signaling cascade and the inhibitory action of this compound on ALK5.

Experimental Workflow for Luciferase Reporter Assay with this compound

experimental_workflow Start Start Cell_Seeding Seed NMuMG cells in a 24-well plate Start->Cell_Seeding Transfection Co-transfect with p3TP-Lux and a control plasmid (e.g., Renilla) Cell_Seeding->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Pre-treatment Pre-treat with various concentrations of this compound Incubation1->Pre-treatment Incubation2 Incubate for 1 hour Pre-treatment->Incubation2 Stimulation Stimulate with TGF-β1 Incubation2->Stimulation Incubation3 Incubate for 16-24 hours Stimulation->Incubation3 Cell_Lysis Wash with PBS and lyse cells Incubation3->Cell_Lysis Luciferase_Assay Measure Firefly and Renilla luciferase activity Cell_Lysis->Luciferase_Assay Data_Analysis Normalize Firefly to Renilla activity and calculate % inhibition Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the this compound luciferase reporter assay.

Experimental Protocols

Materials
  • Cell Line: NMuMG (murine mammary epithelial cells) or other appropriate cell lines (e.g., 4T1, HepG2).

  • Reporter Plasmids:

    • Firefly luciferase reporter construct with Smad-responsive elements (e.g., p3TP-Lux, (CAGA)12-Luc, or SBE4-Luc).

    • Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

  • Reagents:

    • This compound (dissolved in DMSO).

    • Recombinant Human TGF-β1.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Transfection reagent (e.g., Lipofectamine 2000 or similar).

    • Phosphate-Buffered Saline (PBS).

    • Dual-Luciferase® Reporter Assay System.

  • Equipment:

    • 24-well cell culture plates.

    • Luminometer.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Protocol
  • Cell Seeding:

    • One day prior to transfection, seed NMuMG cells into a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the firefly luciferase reporter plasmid (e.g., p3TP-Lux) and the Renilla luciferase control plasmid at an appropriate ratio (e.g., 10:1). Follow the manufacturer's protocol for the chosen transfection reagent.

    • Incubate the cells for 24 hours post-transfection.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 nM to 1 µM.

    • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • TGF-β1 Stimulation:

    • Prepare a solution of TGF-β1 in serum-free medium at a final concentration of 2-5 ng/mL.

    • Add the TGF-β1 solution to all wells except for the "No Treatment" control.

    • Incubate the cells for an additional 16-24 hours.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with PBS.

    • Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Measure both firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the TGF-β1 stimulated control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Troubleshooting

  • Low Luciferase Signal:

    • Optimize transfection efficiency.

    • Increase the amount of reporter plasmid.

    • Ensure the activity of TGF-β1.

  • High Variability:

    • Ensure consistent cell seeding and transfection.

    • Use a control plasmid (e.g., Renilla) for normalization.

    • Perform experiments in triplicate.

  • Unexpected Results:

    • Verify the concentration and activity of this compound.

    • Check for potential cytotoxicity of the compound at higher concentrations.

Conclusion

The luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of this compound on the TGF-β/Smad signaling pathway. The protocols and data presented here provide a solid foundation for researchers to investigate the effects of this and other ALK5 inhibitors in a cellular context, contributing to the development of novel therapeutics for diseases driven by aberrant TGF-β signaling.

References

Troubleshooting & Optimization

EW-7195 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of EW-7195, a potent and selective ALK5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1]

Q2: What is the solubility of this compound in DMSO?

A: The solubility of this compound in DMSO is 50 mg/mL, which is equivalent to 123.02 mM.[1] It is important to note that ultrasonic treatment may be necessary to fully dissolve the compound.[1]

Q3: How should I store the this compound stock solution?

A: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Direct dissolution in buffers like PBS or in cell culture media is not recommended for creating stock solutions. A concentrated stock solution should first be prepared in DMSO.

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What should I do?

A: This is a common occurrence with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Solubility Data

The solubility of this compound in various solvents is summarized in the table below. It is crucial to use high-purity, anhydrous solvents to achieve optimal dissolution.

SolventSolubilityMolar ConcentrationNotes
DMSO 50 mg/mL123.02 mMUltrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Ethanol Insoluble / Very Poorly SolubleNot ApplicableDirect dissolution is not recommended.
PBS (pH 7.4) Insoluble / Very Poorly SolubleNot ApplicableDirect dissolution is not recommended.
Water Insoluble / Very Poorly SolubleNot ApplicableDirect dissolution is not recommended.

Troubleshooting Guide

Encountering solubility issues or unexpected experimental results? This guide provides solutions to common problems.

ProblemPossible CauseRecommended Solution
This compound powder does not dissolve in DMSO. 1. Insufficient mixing. 2. DMSO has absorbed water (hygroscopic). 3. Incorrect solvent volume.1. Vortex the solution thoroughly. If undissolved particles remain, sonicate the solution for short intervals in a water bath. 2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] 3. Double-check your calculations to ensure the correct volume of DMSO was added for the desired concentration.
Precipitation occurs upon dilution of DMSO stock into aqueous media. 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The final percentage of DMSO is too low to maintain solubility. 3. Rapid change in solvent polarity.1. Ensure the final concentration of this compound is within the working range for your assay (typically in the low micromolar range, e.g., 0.5-1 µM for cell-based assays).[1] 2. While aiming for a low final DMSO concentration to minimize solvent effects on cells (ideally <0.5%), ensure it is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. 3. Perform a stepwise (serial) dilution of the DMSO stock into the aqueous medium rather than a single large dilution. This gradual change in polarity can help prevent precipitation. Pre-warming the aqueous medium to 37°C may also aid in solubility.
Inconsistent or no biological effect observed in cell-based assays. 1. Compound precipitation in the culture medium. 2. Degradation of this compound. 3. Incorrect final concentration.1. Visually inspect the culture medium for any precipitate after adding the diluted this compound. If precipitation is observed, refer to the solutions for "Precipitation occurs upon dilution". 2. Ensure the stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. 3. Verify all dilution calculations. Prepare a fresh dilution series if there is any doubt.
The vial of lyophilized this compound appears empty. The compound is a fine, lyophilized powder that may coat the vial and be difficult to see.This is normal for small quantities of lyophilized compounds. Briefly centrifuge the vial to collect all the powder at the bottom before adding the solvent.[2]

Experimental Protocols

Below is a detailed protocol for a common application of this compound: inhibiting TGF-β-induced Smad2 phosphorylation in a cell-based assay, followed by analysis via immunoblotting.

Protocol: Inhibition of TGF-β-induced Smad2 Phosphorylation

1. Preparation of this compound Stock and Working Solutions: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (Molecular Weight: 406.44 g/mol ) in 246.04 µL of DMSO. b. Vortex and/or sonicate briefly until the compound is fully dissolved. c. Aliquot the stock solution and store at -80°C.

2. Cell Culture and Treatment: a. Plate your cells of interest (e.g., HaCaT, A549) at a suitable density in a multi-well plate and allow them to adhere and grow overnight. b. The following day, starve the cells in a serum-free or low-serum medium for 2-4 hours. c. Prepare working solutions of this compound by diluting the 10 mM stock solution in the serum-free medium. For a final concentration of 1 µM, you would typically perform a serial dilution. Ensure the final DMSO concentration in all conditions (including the vehicle control) is consistent and non-toxic (e.g., 0.1%). d. Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. e. Stimulate the cells with recombinant human TGF-β1 (typically 2-5 ng/mL) for the desired time (e.g., 30-60 minutes).

3. Cell Lysis and Protein Quantification: a. After stimulation, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Immunoblotting: a. Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer. b. Denature the samples by heating. c. Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with a primary antibody against phospho-Smad2 (p-Smad2). f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Smad2 or a housekeeping protein like GAPDH or β-actin.

Visualizations

TGF-β/Smad Signaling Pathway and Inhibition by this compound```dot

TGFB_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 TBRII TβRII TGFB->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad2 Smad2 ALK5->Smad2 Phosphorylates Smad3 Smad3 ALK5->Smad3 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Binds with Smad4 Smad4 Smad4->SmadComplex SmadComplex_nuc Smad2/3/4 Complex SmadComplex->SmadComplex_nuc Translocates DNA Target Gene Promoters SmadComplex_nuc->DNA Binds to Transcription Gene Transcription (e.g., EMT markers) DNA->Transcription Regulates EW7195 This compound EW7195->ALK5 Inhibits Kinase Activity

Caption: Recommended workflow for preparing this compound solutions for experiments.

References

EW-7195 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with EW-7195. Below you will find guidance on the stability and storage of this compound, as well as troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its potency and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for this compound in both solid and solvent forms.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 years---
4°C2 years---
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Once thawed, aliquots may be kept at 4°C for up to 2 weeks.[1]

Shipping Conditions: this compound is typically shipped at room temperature in its solid form.[2] Short periods at ambient temperatures during shipping are not expected to significantly affect the product's quality or efficacy.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Compound Insufficient mixing or temperature.To achieve a higher solubility in DMSO (up to 50 mg/mL), warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[4]
Compound has precipitated out of solution.If the compound has been stored in solution, briefly centrifuge the vial to collect all the liquid at the bottom before use.[5] If precipitation is observed, gentle warming and sonication may help redissolve the compound.
Inconsistent Experimental Results Improper storage leading to degradation.Ensure the compound is stored at the recommended temperatures and within the specified timeframes. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1][6]
Inaccurate solution concentration.Verify the calculations for preparing your stock and working solutions. Use a calibrated balance and pipettes for accurate measurements.
Cell Toxicity Observed High concentration of DMSO in the final working solution.When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cytotoxicity.[6] It is advisable to include a vehicle control (medium with the same DMSO concentration) in your experiments.[6]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in DMSO at a concentration of 50 mg/mL (123.02 mM), though this may require gentle warming and ultrasonication to fully dissolve.[2][4] For in vivo experiments, if using DMSO to prepare a stock solution, it should be further diluted with a hydrotropy agent like sodium carboxymethyl cellulose (CMC-Na) or Tween 80, ensuring the final DMSO concentration is low to avoid toxicity.[1]

Q2: Can I store my this compound stock solution at 4°C?

A2: Once a stock solution is prepared, it is best to store it in aliquots at -20°C or -80°C.[1][6] However, once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[1]

Q3: My vial of powdered this compound arrived without a cold pack. Is it still viable?

A3: Yes. This compound is stable when shipped at room temperature as a solid.[2] The recommended storage conditions apply to long-term storage.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the TGF-β type I receptor kinase, ALK5 (Activin receptor-like kinase 5), with an IC50 of 4.83 nM.[2][7][8][9] By inhibiting ALK5, this compound blocks the phosphorylation of Smad2 and the subsequent nuclear translocation of the Smad2/3 complex.[2][10][11][12] This inhibition of the TGF-β/Smad signaling pathway can prevent processes such as the epithelial-to-mesenchymal transition (EMT).[2][10][11][12][13]

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound targets the TGF-β signaling pathway by inhibiting the ALK5 kinase. This prevents the downstream signaling cascade that leads to changes in gene expression involved in processes like EMT.

EW7195_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TBRII TβRII TGF-β->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Binds with Smad4 Smad4 Smad4->Smad_complex Gene_Expression Target Gene Expression (e.g., EMT) Smad_complex->Gene_Expression Regulates EW7195 This compound EW7195->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Workflow: Preparing this compound for In Vitro Assays

The following workflow outlines the general steps for preparing this compound for use in cell-based experiments.

EW7195_In_Vitro_Workflow start Start powder This compound Powder start->powder dissolve Dissolve in DMSO (e.g., 50 mg/mL) Warm to 37°C & sonicate if needed powder->dissolve stock_solution Create Stock Solution dissolve->stock_solution aliquot Aliquot into single-use tubes stock_solution->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw one aliquot store->thaw dilute Perform serial dilutions in culture medium (ensure final DMSO < 0.5%) thaw->dilute working_solution Prepare Working Solution dilute->working_solution treat_cells Treat cells working_solution->treat_cells end End treat_cells->end

Caption: A standard workflow for the preparation of this compound for in vitro experiments.

References

Troubleshooting Inconsistent Results with EW-7195: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with EW-7195, a potent and selective inhibitor of ALK5 (TGFβR1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the TGF-β type I receptor kinase, ALK5 (also known as TβRI).[1][2] It functions by blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This inhibition effectively abrogates TGF-β1-induced signaling pathways, including epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2][3]

Q2: What are the common causes of inconsistent inhibitory effects of this compound in cell culture experiments?

Inconsistent results can arise from several factors:

  • Suboptimal TGF-β1 stimulation: Insufficient or inconsistent activation of the TGF-β pathway will lead to variable inhibitory effects of this compound. Ensure the concentration and purity of recombinant TGF-β1 are optimal for your cell line.

  • Cell line variability: Different cell lines exhibit varying sensitivity to TGF-β1 and this compound. It is crucial to establish a dose-response curve for your specific cell line to determine the optimal concentration of both TGF-β1 and this compound.

  • Compound stability and storage: Improper storage of this compound can lead to its degradation. Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to maintain potency.[1] Avoid repeated freeze-thaw cycles.

  • Assay-dependent variability: The choice of readout can influence the perceived efficacy of this compound. For instance, changes in gene expression of EMT markers may be detected at different time points or concentrations compared to phenotypic changes like cell morphology or migration.

Q3: My in vivo results with this compound are not consistent. What are the potential reasons?

In vivo studies introduce additional complexities. Inconsistent outcomes could be due to:

  • Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to variable exposure to this compound.

  • Tumor model heterogeneity: The specific xenograft or transgenic mouse model used can significantly impact the response to this compound.[2][3] Tumor growth rates and metastatic potential can vary, affecting the therapeutic window.

  • Dosing and administration: Inconsistent administration of this compound (e.g., intraperitoneal injection technique) can lead to variable drug delivery and efficacy.[1]

Troubleshooting Guides

Issue 1: Variable Inhibition of Smad2 Phosphorylation

Symptoms: Inconsistent reduction in p-Smad2 levels upon treatment with this compound in the presence of TGF-β1.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate TGF-β1 Stimulation Titrate TGF-β1 concentration to determine the optimal dose for robust Smad2 phosphorylation in your cell line. Ensure the TGF-β1 is bioactive.
Incorrect this compound Concentration Perform a dose-response experiment with this compound to determine the IC50 for your specific cell line and assay conditions.
Timing of Treatment Optimize the pre-incubation time with this compound before TGF-β1 stimulation. A typical pre-incubation time is 1.5 hours.[1]
Cell Density Ensure consistent cell seeding density as confluent cultures may exhibit altered TGF-β signaling.
Issue 2: Inconsistent Effects on Epithelial-to-Mesenchymal Transition (EMT) Markers

Symptoms: Unreliable changes in the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) after this compound treatment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Assay Timepoint Conduct a time-course experiment to identify the optimal duration of TGF-β1 and this compound treatment for observing changes in EMT markers.
Antibody Specificity Validate the specificity of primary antibodies used for Western blotting or immunofluorescence.
Transcriptional vs. Translational Effects Analyze both mRNA (qPCR) and protein (Western blot) levels of EMT markers, as their expression kinetics may differ.
Cell Line Plasticity Some cell lines may have a more plastic EMT phenotype, requiring more stringent culture conditions to observe consistent effects.

Experimental Protocols

In Vitro Smad2 Phosphorylation Assay
  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.

  • This compound Pre-treatment: Add this compound at the desired concentrations to the cells and incubate for 1.5 hours.[1]

  • TGF-β1 Stimulation: Add TGF-β1 to a final concentration of 2-5 ng/mL and incubate for 1 hour.

  • Cell Lysis and Analysis: Wash the cells with ice-cold PBS and lyse them. Analyze the levels of phosphorylated Smad2 (p-Smad2) and total Smad2 by Western blotting.

Quantitative Data Summary
Parameter Value Reference
IC50 for ALK5 4.83 nM[1]
Selectivity >300-fold for ALK5 over p38α[1]
In Vitro Concentration 0.5 - 1 µM[1]
In Vivo Dosage (mice) 40 mg/kg; i.p.; three times a week[1]

Visualizations

EW7195_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TBRII TβRII TGF-β1->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex EMT_genes EMT Gene Transcription Smad_complex->EMT_genes Translocates & Activates This compound This compound This compound->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental_Workflow start Start: Plate Cells serum_starve Serum Starve (4-6 hours) start->serum_starve pretreat Pre-treat with this compound (1.5 hours) serum_starve->pretreat stimulate Stimulate with TGF-β1 (1 hour) pretreat->stimulate lyse Cell Lysis stimulate->lyse analyze Western Blot for p-Smad2/Total Smad2 lyse->analyze end End: Data Analysis analyze->end

Caption: Workflow for in vitro analysis of this compound on Smad2 phosphorylation.

Troubleshooting_Logic start Inconsistent Results with this compound in_vitro In Vitro Issues start->in_vitro in_vivo In Vivo Issues start->in_vivo check_reagents Verify Reagent Quality: This compound & TGF-β1 solution Consistent Results check_reagents->solution check_cells Assess Cell Line: Passage Number, Health check_cells->solution optimize_protocol Optimize Protocol: Dose, Time optimize_protocol->solution in_vitro->check_reagents in_vitro->check_cells in_vitro->optimize_protocol in_vivo->check_reagents Check Formulation & Stability in_vivo->optimize_protocol Optimize Dosing & Administration

Caption: Logical flowchart for troubleshooting inconsistent this compound results.

References

EW-7195 cytotoxicity assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for researchers utilizing EW-7195 in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] It functions by blocking the kinase activity of ALK5, which in turn inhibits the phosphorylation of downstream signaling molecules Smad2 and Smad3.[2][3] This disruption of the TGF-β signaling pathway is key to its therapeutic potential, particularly in inhibiting epithelial-to-mesenchymal transition (EMT) and cancer metastasis.[1][2][3][4]

Q2: Is this compound expected to be directly cytotoxic to all cell lines?

A2: Not necessarily. The primary role of this compound is to inhibit the TGF-β signaling pathway, which is often associated with cell growth, proliferation, and metastasis rather than inducing direct cell death in all contexts.[3][5] In some cancer cells, where TGF-β signaling promotes survival, its inhibition by this compound may lead to reduced viability or apoptosis. However, in other cell types, it may primarily have cytostatic (inhibiting proliferation) or other phenotypic effects. The observed effect will be highly dependent on the specific cell line and its reliance on the TGF-β pathway.

Q3: What is the reported IC50 value for this compound?

A3: The half-maximal inhibitory concentration (IC50) for this compound against ALK5 is reported to be 4.83 nM.[1][2][3]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO. For a stock solution, it can be dissolved in DMSO at a concentration of 50 mg/mL (123.02 mM).[2] It is recommended to warm the tube at 37°C and use an ultrasonic bath to aid dissolution.[2] Stock solutions can be stored at -20°C for several months or at -80°C for up to six months.[1][2]

Quantitative Data Summary

ParameterValueReference
TargetALK5 (TGFβR1)[1][2][3]
IC504.83 nM[1][2][3]
Solubility50 mg/mL in DMSO[2]
Storage-20°C (1 month) or -80°C (6 months)[1][2]

Experimental Protocols

This compound Cell Viability Assay (MTT/WST-1 based)

This protocol outlines a method to assess the effect of this compound on the viability of a chosen cell line. This assay is based on the reduction of a tetrazolium salt (like MTT or WST-1) by metabolically active cells to form a colored formazan product.

Materials:

  • This compound

  • Selected cancer cell line (e.g., A549, a human lung cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Count the cells and adjust the concentration to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the complete culture medium. A suggested concentration range to start with is 1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[6]

  • Viability Assessment:

    • Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (around 450 nm for WST-1, 570 nm for MTT) using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cell viability, if applicable.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No significant decrease in cell viability even at high concentrations of this compound - The chosen cell line may not be dependent on the TGF-β signaling pathway for survival.- The assay duration may be too short to observe an effect.- The compound may be cytostatic rather than cytotoxic.- Select a cell line known to be responsive to TGF-β signaling.- Consider co-treatment with TGF-β1 to see if this compound can block its effects.- Extend the incubation time to 72 hours.- Perform a proliferation assay (e.g., BrdU incorporation) to assess cytostatic effects.
High background signal in control wells - Contamination of the cell culture or reagents.- High cell density leading to overgrowth.- Check for microbial contamination.- Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the assay.
Precipitation of this compound in the culture medium - The concentration of this compound exceeds its solubility in the medium.- High concentration of DMSO in the final well volume.- Ensure the final DMSO concentration is below 0.5%.- Prepare fresh dilutions of this compound for each experiment.

Visualizations

EW7195_Signaling_Pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates EW7195 This compound EW7195->ALK5 Inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression (e.g., EMT) Nucleus->Gene_expression Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (~80% confluency) Cell_Seeding 2. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Incubate_24h 3. Incubate 24h Cell_Seeding->Incubate_24h Prepare_Compound 4. Prepare this compound Serial Dilutions Treat_Cells 5. Add Compound to Cells Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_48_72h 6. Incubate 48-72h Treat_Cells->Incubate_48_72h Add_Reagent 7. Add MTT/WST-1 Reagent Incubate_48_72h->Add_Reagent Incubate_1_4h 8. Incubate 1-4h Add_Reagent->Incubate_1_4h Read_Plate 9. Read Absorbance Incubate_1_4h->Read_Plate Calculate_Viability 10. Calculate % Viability Read_Plate->Calculate_Viability Plot_Data 11. Plot Data & Determine IC50 Calculate_Viability->Plot_Data

Caption: Experimental workflow for the this compound cell viability assay.

References

How to avoid EW-7195 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using EW-7195, a potent and selective inhibitor of TGF-β type I receptor (ALK5) kinase.

Troubleshooting Guide: this compound Precipitation in Media

Precipitation of this compound in cell culture media can lead to inaccurate experimental results. This guide provides a systematic approach to identify and resolve this issue.

Problem: Precipitate observed in media after adding this compound.

EW7195_Troubleshooting start Precipitation Observed in Media check_stock 1. Verify Stock Solution Clarity and Concentration start->check_stock improper_prep Was the stock prepared correctly? (e.g., fresh DMSO, sonication) check_stock->improper_prep reprepare_stock Action: Prepare fresh stock solution using recommended procedure. improper_prep->reprepare_stock No check_dilution 2. Review Dilution Method improper_prep->check_dilution Yes reprepare_stock->check_dilution direct_dilution Was the stock added directly to cold media? check_dilution->direct_dilution serial_dilution Action: Use a stepwise dilution. First in warm media, then to final volume. direct_dilution->serial_dilution Yes check_media 3. Examine Media Composition direct_dilution->check_media No serial_dilution->check_media high_serum Does the media have high protein/serum concentration? check_media->high_serum test_vehicle Action: Test vehicle control (DMSO) alone in the media. high_serum->test_vehicle Yes final_conc 4. Assess Final Concentration high_serum->final_conc No test_vehicle->final_conc too_high Is the final concentration of this compound exceeding its aqueous solubility? final_conc->too_high lower_conc Action: Lower the final concentration or test a dose-response. too_high->lower_conc Yes resolved Issue Resolved too_high->resolved No, contact support lower_conc->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] It functions by blocking the kinase activity of ALK5, thereby inhibiting the downstream signaling cascade initiated by TGF-β.[3][4] Specifically, this compound prevents the phosphorylation of Smad2 and Smad3, which are key mediators of TGF-β signaling.[2][3] This inhibition ultimately blocks TGF-β-induced cellular responses such as epithelial-to-mesenchymal transition (EMT) and metastasis.[2][3][4]

Q2: What is the recommended solvent and storage for this compound?

The recommended solvent for this compound is dimethyl sulfoxide (DMSO). A stock solution can be prepared in DMSO at a concentration of 50 mg/mL (123.02 mM).[1] It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: My this compound precipitated in the media. What are the likely causes?

Precipitation of this compound upon dilution into aqueous cell culture media can be attributed to several factors:

  • Improper Stock Solution Preparation: The use of old or water-containing DMSO can lead to incomplete dissolution of this compound.

  • Rapid Dilution: Adding the concentrated DMSO stock directly into a large volume of cold media can cause the compound to crash out of solution.

  • High Final Concentration: The desired final concentration in the media may exceed the aqueous solubility of this compound.

  • Media Components: Interactions with components in the cell culture media, such as high concentrations of proteins or salts, could potentially reduce solubility.[5]

Q4: How can I prevent this compound from precipitating?

To prevent precipitation, follow these recommendations:

  • Proper Stock Preparation: Ensure this compound is fully dissolved in fresh, anhydrous DMSO. Gentle warming and sonication may aid dissolution.[1]

  • Stepwise Dilution: Perform a serial dilution of the DMSO stock solution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media.

  • Final Concentration: Keep the final concentration of DMSO in the media low (typically below 0.5%) to minimize solvent effects and precipitation.

  • Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molar Mass of this compound: ~406.45 g/mol ).

  • Procedure:

    • Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of a 1 µM Working Solution of this compound in Cell Culture Media

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium, sterile tubes.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Step 1 (Intermediate Dilution): Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This results in a 100 µM solution. Mix gently by pipetting.

    • Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired 1 µM final concentration. For example, add 10 µL of the 100 µM solution to 990 µL of media.

    • Mix the final working solution gently before adding it to your cell cultures.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO50 mg/mL (123.02 mM)Sonication may be required. Use of fresh, anhydrous DMSO is recommended.[1]

Signaling Pathway

TGFB_Pathway tgfb TGF-β Ligand receptor TGF-β Receptor Complex (TβRII / ALK5) tgfb->receptor Binds smad23 Smad2/3 receptor->smad23 Phosphorylates ew7195 This compound ew7195->receptor Inhibits p_smad23 p-Smad2/3 smad_complex Smad2/3/4 Complex p_smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to transcription Gene Transcription (e.g., EMT factors) nucleus->transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing EW-7195 Incubation Time for Smad Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of EW-7195, a potent and selective inhibitor of ALK5 (TGF-β type I receptor), for effective Smad signaling inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] By inhibiting the kinase activity of ALK5, this compound blocks the phosphorylation of downstream signaling molecules, Smad2 and Smad3, which are key mediators of the TGF-β signaling pathway.[2][3] This inhibition prevents the nuclear translocation of Smad proteins and the subsequent regulation of target gene transcription involved in processes like epithelial-to-mesenchymal transition (EMT) and fibrosis.[2][3][4][5]

Q2: What is a recommended starting point for this compound incubation time to inhibit Smad2 phosphorylation?

A pre-incubation time of 1.5 hours with this compound at a concentration of 0.5-1 µM has been shown to efficiently inhibit TGF-β1-induced Smad2 phosphorylation in cell-based assays.[1] However, the optimal incubation time can vary depending on the cell type, its metabolic activity, and the specific experimental conditions.

Q3: How does the desired experimental outcome influence the optimal incubation time for this compound?

The optimal incubation time for this compound is highly dependent on the biological process being investigated:

  • For assessing direct inhibition of Smad phosphorylation: Shorter incubation times are generally sufficient. A time course of 30 minutes to 4 hours is a good starting point to capture the rapid inhibition of ALK5 kinase activity.

  • For studying downstream effects on gene expression: Longer incubation times are typically required. Analyzing changes in the mRNA levels of TGF-β target genes may require 6 to 24 hours of incubation with this compound.

  • For evaluating functional outcomes like cell viability, migration, or EMT: These processes often require prolonged inhibition of the signaling pathway. Incubation times of 24 to 72 hours are common for such assays.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or weak inhibition of Smad2 phosphorylation Incubation time is too short: The inhibitor may not have had enough time to reach its target and exert its effect.Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal pre-incubation time for your specific cell line and experimental conditions.
This compound concentration is too low: The concentration of the inhibitor may be insufficient to effectively block ALK5 kinase activity.Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration.
TGF-β1 stimulation is too strong or prolonged: High concentrations or long stimulation times with TGF-β1 may overcome the inhibitory effect of this compound.Optimize the concentration and stimulation time of TGF-β1. A typical starting point is 5-10 ng/mL for 30-60 minutes.
Poor cell health or low cell density: Unhealthy or sparse cells may not respond robustly to TGF-β1 stimulation, masking the effect of the inhibitor.Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.
Inconsistent results between experiments Variability in incubation times: Even small variations in incubation times can lead to different levels of inhibition.Use a precise timer and standardize the incubation periods for all experiments.
Cell passage number and confluency: Cellular responses to TGF-β signaling can change with increasing passage number and cell confluency.Use cells within a consistent and low passage number range. Seed cells to reach a consistent confluency at the time of the experiment.
Reagent variability: Inconsistent activity of this compound or TGF-β1 stocks.Prepare fresh aliquots of this compound and TGF-β1 to avoid repeated freeze-thaw cycles. Test the activity of new batches of reagents.
High background in luciferase reporter assays Leaky promoter in the reporter construct: The minimal promoter in the reporter plasmid may have some basal activity in the absence of Smad-mediated transcription.Use a negative control reporter vector (with a minimal promoter but without Smad binding elements) to determine the background signal.
Long incubation with reporter reagents: Prolonged incubation with luciferase substrates can lead to non-enzymatic luminescence.Follow the manufacturer's instructions for the luciferase assay kit regarding substrate incubation time.
Decreased cell viability in control wells Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.[6]
Prolonged serum starvation: Some cell lines are sensitive to extended periods of serum starvation, which is often required for TGF-β signaling experiments.Minimize the duration of serum starvation or use a reduced serum medium instead of complete serum-free medium if possible.

Data Presentation

Table 1: Illustrative Time-Course of Smad2 Phosphorylation Inhibition by this compound

Pre-incubation Time with this compound (1 µM)TGF-β1 Stimulation (10 ng/mL for 30 min)Relative pSmad2/Total Smad2 Ratio (Normalized to TGF-β1 alone)
0 min+1.00
15 min+0.65
30 min+0.30
1 hour+0.10
1.5 hours+0.05
2 hours+0.04
4 hours+0.04

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental setup.

Table 2: Example of this compound Dose-Response on Smad-Dependent Luciferase Reporter Activity at Different Incubation Times

This compound Concentration6-hour Incubation (% Inhibition)12-hour Incubation (% Inhibition)24-hour Incubation (% Inhibition)
0 nM000
1 nM152535
5 nM456075
10 nM708595
50 nM909899
100 nM959999

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental setup.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Smad2
  • Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the intended incubation times (e.g., 30 min, 1h, 1.5h, 2h, 4h).

  • TGF-β1 Stimulation: Add TGF-β1 to a final concentration of 5-10 ng/mL to the wells (except for the unstimulated control) and incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-Smad2 and total Smad2, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-Smad2 signal to the total Smad2 signal.

Protocol 2: Smad-Dependent Luciferase Reporter Assay
  • Transfection: Co-transfect cells in a 24-well plate with a Smad-responsive luciferase reporter plasmid (e.g., pCAGA(12)-Luc) and a control Renilla luciferase plasmid.[4][5][7]

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh serum-free medium containing different concentrations of this compound or vehicle control.

  • TGF-β1 Stimulation: After the desired pre-incubation time with this compound, stimulate the cells with TGF-β1 (5-10 ng/mL) for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Protocol 3: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]

  • Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.[6]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C until formazan crystals are formed.[6]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII binds TBRI TβRI (ALK5) TBRII->TBRI recruits and phosphorylates Smad2 Smad2 TBRI->Smad2 phosphorylates Smad3 Smad3 TBRI->Smad3 phosphorylates pSmad2 pSmad2 pSmad3 pSmad3 Smad_complex pSmad2/3-Smad4 Complex pSmad2->Smad_complex pSmad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA translocates to nucleus and binds DNA EW7195 This compound EW7195->TBRI inhibits Gene_transcription Target Gene Transcription DNA->Gene_transcription regulates

Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Seed Cells serum_starve Serum Starve (12-24h) start->serum_starve pretreat Pre-treat with this compound (Time-course) serum_starve->pretreat stimulate Stimulate with TGF-β1 (30-60 min) pretreat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify western Western Blot for pSmad2/Total Smad2 quantify->western analyze Densitometry Analysis western->analyze

Caption: Experimental workflow for determining optimal this compound incubation time.

References

EW-7195 Technical Support Center: Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the experimental compound EW-7195 in Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect Western blot results?

This compound is a potent and selective inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] In Western blotting, its primary effect is a decrease in the phosphorylation of downstream targets of ALK5, most notably Smad2.[1][2][4] Therefore, when treating cells with this compound, you should expect to see a reduction in the p-Smad2 signal on your Western blot compared to untreated or vehicle-treated controls.

Q2: What are the expected changes in protein expression when using this compound?

Upon successful treatment with this compound, you can anticipate the following changes in your Western blot analysis:

  • Decreased p-Smad2 levels: As a direct target of ALK5, the phosphorylation of Smad2 at Ser465/467 will be inhibited.[4]

  • No significant change in total Smad2 levels: The inhibitor affects the phosphorylation state, not the total amount of the Smad2 protein.

  • Downstream target variations: Depending on the cell type and experimental conditions, the expression of downstream targets of the TGF-β pathway, such as mesenchymal markers (e.g., N-cadherin, Vimentin) may be decreased, while epithelial markers (e.g., E-cadherin, ZO-1) may be increased.[2][3]

Q3: What are the recommended concentrations and incubation times for this compound in cell culture for Western blot analysis?

Effective concentrations of this compound can vary between cell lines. However, a common starting point is in the range of 0.5 to 1 µM.[1] Incubation times can also vary, but a pre-incubation period of 1.5 hours with this compound before stimulation with TGF-β1 has been shown to be effective in inhibiting Smad2 phosphorylation.[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Troubleshooting Guide

Issue 1: No difference in p-Smad2 levels between control and this compound treated samples.
Possible Cause Troubleshooting Step
Ineffective concentration of this compound Perform a dose-response experiment with a broader range of this compound concentrations.
Insufficient incubation time Increase the pre-incubation time with this compound before TGF-β1 stimulation.
Degraded this compound Ensure proper storage of the this compound stock solution, typically at -20°C or -80°C.[1] Prepare fresh dilutions for each experiment.
Cell line insensitivity Confirm that your cell line expresses ALK5 and is responsive to TGF-β signaling.
Issue 2: High background or non-specific bands on the Western blot.

High background can obscure the specific signal and make data interpretation difficult.

Possible Cause Troubleshooting Step
Antibody concentration too high Optimize the concentration of your primary and secondary antibodies by performing a titration.
Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phospho-antibodies).
Inadequate washing Increase the number and duration of washes between antibody incubations.
Contaminated buffers Prepare fresh buffers, especially the wash buffer (e.g., TBST).

A common source of artifactual bands in Western blotting is keratin contamination, which can be introduced from dust, skin, or clothing.[5][6]

Issue 3: Unexpected bands appearing in this compound treated lanes.

While this compound is a selective ALK5 inhibitor, off-target effects, though minimal, can't be entirely ruled out, especially at high concentrations.[1]

Possible Cause Troubleshooting Step
Off-target effects Lower the concentration of this compound to the minimum effective dose.
Antibody cross-reactivity Ensure the specificity of your primary antibody. Use a negative control (e.g., cells that do not express the target protein) if possible.
Sample degradation Use fresh cell lysates and add protease and phosphatase inhibitors to your lysis buffer.

Experimental Protocols

Western Blotting Protocol for Assessing p-Smad2 Levels
  • Cell Culture and Treatment:

    • Plate cells and grow to desired confluency.

    • Pre-treat cells with this compound (e.g., 1 µM) for 1.5 hours.

    • Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for the desired time (e.g., 30 minutes).

    • Include appropriate controls: untreated cells, vehicle-treated cells, and TGF-β1 only treated cells.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against p-Smad2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • To assess total Smad2 or a loading control (e.g., GAPDH, β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.

Signaling Pathway and Experimental Workflow

TGF_beta_signaling TGFb TGF-β TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Activates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates EW7195 This compound EW7195->ALK5 Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Western_Blot_Workflow start Cell Treatment with This compound & TGF-β lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Smad2) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis detection->analysis

Caption: A generalized workflow for a Western blotting experiment.

Quantitative Data Summary

ParameterRecommended RangeReference
This compound Concentration 0.5 - 1.0 µM[1]
This compound Pre-incubation Time 1.5 hours[1]
TGF-β1 Stimulation 5 ng/mL for 30 min
Protein Load per Lane 20 - 30 µg
Primary Antibody Dilution 1:500 - 1:2000
Secondary Antibody Dilution 1:2000 - 1:10000

References

Validation & Comparative

A Head-to-Head Comparison of TGF-beta Inhibitors: EW-7195 vs. SB-431542

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of transforming growth factor-beta (TGF-β) signaling research, small molecule inhibitors are indispensable tools for dissecting cellular pathways and evaluating therapeutic potential. Among the most utilized are EW-7195 and SB-431542, both targeting the TGF-β type I receptor (ALK5). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their specific needs.

Mechanism of Action and a Comparative Overview

Both this compound and SB-431542 function by inhibiting the kinase activity of ALK5, thereby blocking the canonical TGF-β signaling pathway. TGF-β ligands bind to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream effectors, primarily Smad2 and Smad3. This phosphorylation event leads to the formation of a complex with Smad4, which translocates to the nucleus to regulate target gene expression. Both inhibitors act as ATP-competitive inhibitors of the ALK5 kinase domain, preventing the phosphorylation of Smad proteins.

This compound is a highly potent and selective inhibitor of ALK5.[1][2][3] In contrast, SB-431542, while also a potent ALK5 inhibitor, exhibits a broader selectivity profile, also inhibiting ALK4 and ALK7.[4][5][6][7][8] This distinction is crucial for experiments where specific targeting of ALK5 is desired.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and SB-431542, providing a clear comparison of their potency and selectivity.

Inhibitor Target(s) IC50 (nM) Selectivity
This compound ALK5 (TGFβR1)4.83[1][2][3]>300-fold selective for ALK5 over p38α[1][3]
SB-431542 ALK5 (TGFβR1), ALK4, ALK794 (for ALK5)[4][6][9][10], 140 (for ALK4)[5]Does not inhibit BMP type I receptors (ALK2, ALK3, ALK6) or other kinase pathways (ERK, JNK, p38 MAP kinase)[5][8]

Biological Effects in Preclinical Models

Both inhibitors have demonstrated significant efficacy in various in vitro and in vivo models, primarily in the context of cancer and fibrosis.

Inhibitor In Vitro Effects In Vivo Effects
This compound - Efficiently inhibits TGF-β1-induced Smad signaling and epithelial-to-mesenchymal transition (EMT).[1][2][3][11][12]- Blocks phosphorylation of Smad2 and its nuclear translocation.[1][2][3]- Inhibits lung metastasis in mouse models of breast cancer.[2][3][11]
SB-431542 - Suppresses TGF-β-induced proliferation, EMT, migration, invasion, and VEGF secretion in cancer cells.[4][13]- Widely used in stem cell research to maintain pluripotency and in reprogramming protocols.[4][5][6][7]- Specifically inhibits Smad2/3 phosphorylation.[6][7]- Demonstrates antitumor effects in various cancer models.[4]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key experiments cited in the comparison.

Kinase Assay for IC50 Determination

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Protocol:

  • The recombinant kinase domain of ALK5 is incubated with a specific substrate (e.g., a peptide containing the Smad2 phosphorylation site) and ATP in a suitable buffer.

  • The inhibitor (this compound or SB-431542) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Smad Phosphorylation

Objective: To assess the inhibitory effect on the TGF-β signaling pathway by measuring the phosphorylation of Smad2.

Protocol:

  • Cells are seeded in appropriate culture plates and allowed to attach.

  • Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal signaling.

  • Cells are pre-treated with different concentrations of the inhibitor (this compound or SB-431542) for a specified time (e.g., 1 hour).

  • Cells are then stimulated with a known concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with a primary antibody specific for phosphorylated Smad2 (p-Smad2). A primary antibody for total Smad2 is used as a loading control.

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

TGF_beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Target_Genes Target Gene Expression Smad_complex->Target_Genes Translocates & Regulates inhibitor This compound or SB-431542 inhibitor->ALK5 Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) inhibitor_treatment Inhibitor Treatment (this compound or SB-431542) cell_culture->inhibitor_treatment tgfb_stimulation TGF-β Stimulation inhibitor_treatment->tgfb_stimulation analysis Downstream Analysis (e.g., Western Blot for p-Smad, Migration Assay, EMT Markers) tgfb_stimulation->analysis animal_model Animal Model (e.g., Xenograft) inhibitor_admin Inhibitor Administration animal_model->inhibitor_admin tumor_monitoring Tumor Growth & Metastasis Monitoring inhibitor_admin->tumor_monitoring endpoint_analysis Endpoint Analysis (e.g., Histology, Biomarker Expression) tumor_monitoring->endpoint_analysis Inhibitor_Comparison TGFb_Inhibition TGF-β Inhibition EW7195 This compound TGFb_Inhibition->EW7195 SB431542 SB-431542 TGFb_Inhibition->SB431542 Potency Potency (IC50) EW7195->Potency Higher Selectivity Selectivity EW7195->Selectivity Highly Selective (ALK5) Biological_Outcome Biological Outcome EW7195->Biological_Outcome Specific ALK5-mediated effects SB431542->Potency Lower SB431542->Selectivity Broader (ALK4/5/7) SB431542->Biological_Outcome Effects from inhibiting ALK4/5/7

References

A Comparative Guide to the Efficacy of EW-7195 and Galunisertib in TGF-β Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two prominent small molecule inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway: EW-7195 and Galunisertib (LY2157299). Both compounds are potent inhibitors of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), a critical mediator of cancer progression, fibrosis, and immune evasion. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the targeted signaling pathway and experimental workflows.

Mechanism of Action and Signaling Pathway

Both this compound and Galunisertib are ATP-competitive inhibitors of the TGFβRI/ALK5 kinase.[1][2] By blocking the kinase activity of ALK5, these inhibitors prevent the phosphorylation and activation of downstream SMAD2 and SMAD3 proteins.[3][4] This abrogation of the canonical TGF-β signaling cascade inhibits the nuclear translocation of SMAD complexes and subsequent regulation of target gene expression involved in processes such as epithelial-to-mesenchymal transition (EMT), cell migration, invasion, and immunosuppression.[3][4]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGFbRII TGFβRII TGF-β Ligand->TGFbRII Binds TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (EMT, Proliferation, etc.) SMAD_complex->Gene_Transcription Translocates & Regulates Inhibitor This compound / Galunisertib Inhibitor->TGFbRI Inhibits ATP binding Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Kinase Prepare ALK5 Enzyme Incubate Incubate Enzyme, Inhibitor, Substrate, and ATP Prep_Kinase->Incubate Prep_Inhibitor Prepare Inhibitor Dilutions (this compound or Galunisertib) Prep_Inhibitor->Incubate Prep_Substrate Prepare Substrate & ATP Prep_Substrate->Incubate Measure Measure Kinase Activity (e.g., Phosphorylation) Incubate->Measure Calculate_IC50 Calculate IC50 Value Measure->Calculate_IC50 Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implant_Cells Implant Cancer Cells Subcutaneously in Mice Tumor_Growth Allow Tumors to Grow to a Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Administer_Drug Administer this compound, Galunisertib, or Vehicle Control Randomize->Administer_Drug Monitor Monitor Tumor Growth and Animal Health Administer_Drug->Monitor Measure_Tumors Measure Final Tumor Volume and Weight Monitor->Measure_Tumors Analyze_Data Analyze Data and Assess Efficacy Measure_Tumors->Analyze_Data

References

A Comparative Guide to EW-7195 and EW-7197: Structural and Functional Disparities in ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed comparison of EW-7195 and EW-7197, two potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). Both compounds have been investigated for their potential in cancer therapy, particularly in inhibiting metastasis.

Structural Differences

This compound and EW-7197 share a common core structure, featuring a[1][2][3]triazolo[1,5-a]pyridin-6-yl-5-(6-methylpyridin-2-yl)-1H-imidazole moiety. The key structural distinction lies in the substituent attached to the methylamino group at the 2-position of the imidazole ring. In this compound, this substituent is a benzonitrile group. In contrast, EW-7197, also known as Vactosertib, possesses a 2-fluoroaniline group at this position.

The IUPAC name for this compound is 3-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile[4]. The IUPAC name for EW-7197 is N-[[4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]methyl]-2-fluoroaniline[5]. This seemingly minor alteration in chemical structure leads to observable differences in their functional profiles.

Functional Comparison: Potency and Selectivity

Both this compound and EW-7197 are potent, ATP-competitive inhibitors of ALK5 kinase, a key mediator in the TGF-β signaling pathway that plays a crucial role in cellular processes like growth, differentiation, and apoptosis. Inhibition of this pathway is a therapeutic strategy to counteract the pro-metastatic effects of TGF-β in advanced cancers.

CompoundTargetIC50 (nM)SelectivityReference
This compound ALK5 (TGFβR1)4.83>300-fold over p38α[6]
EW-7197 (Vactosertib) ALK5 (TGFβR1)11, 12.9, 13.2-[2][3]
ALK413-[2]
ALK217.3-[1][3]

This compound exhibits a lower IC50 value for ALK5, suggesting higher potency in vitro. It also demonstrates significant selectivity for ALK5 over p38α kinase[6]. EW-7197, while also a potent ALK5 inhibitor, has been shown to inhibit other activin receptor-like kinases, namely ALK2 and ALK4, at nanomolar concentrations[1][2][3]. This broader specificity could result in different off-target effects and a wider range of biological activities.

Functionally, both compounds effectively inhibit TGF-β1-induced Smad signaling, a downstream consequence of ALK5 activation. This leads to the suppression of the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis[4][6][7]. Preclinical studies have demonstrated that both this compound and EW-7197 can inhibit breast cancer metastasis to the lungs in animal models[4][6][7]. Notably, EW-7197 (Vactosertib) has advanced to Phase I clinical trials for the treatment of advanced solid tumors[8].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.

TGF_beta_signaling TGF-β Signaling Pathway Inhibition TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates EW_Inhibitor This compound / EW-7197 EW_Inhibitor->TBRI Inhibits pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Binds with Smad4 Smad4 Smad4 Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (e.g., EMT genes) Nucleus->Gene_transcription Regulates EMT Epithelial-Mesenchymal Transition (EMT) Gene_transcription->EMT Metastasis Metastasis EMT->Metastasis experimental_workflow In Vitro & In Vivo Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies kinase_assay Kinase Assay (IC50 determination) reporter_assay Luciferase Reporter Assay (p3TP-Lux) kinase_assay->reporter_assay western_blot Western Blot (p-Smad2 levels) reporter_assay->western_blot cell_migration Cell Migration/Invasion Assay (Wound Healing, Transwell) western_blot->cell_migration emt_markers EMT Marker Analysis (Immunofluorescence, qPCR) cell_migration->emt_markers xenograft Orthotopic Xenograft Model (e.g., 4T1 breast cancer cells) emt_markers->xenograft metastasis_eval Evaluation of Lung Metastasis (Histology, Bioluminescence) xenograft->metastasis_eval transgenic Transgenic Mouse Model (e.g., MMTV/c-Neu) transgenic->metastasis_eval survival Survival Analysis metastasis_eval->survival start Compound Synthesis (this compound / EW-7197) start->kinase_assay

References

Kinase Selectivity Profile of EW-7195: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of EW-7195, a potent inhibitor of Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). The performance of this compound is compared with other known ALK5 inhibitors, supported by available experimental data.

Introduction

This compound is a small molecule inhibitor targeting ALK5, a key kinase in the TGF-β signaling pathway.[1][2] The TGF-β pathway plays a crucial role in a variety of cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. Consequently, inhibitors of this pathway, like this compound, are of significant interest for therapeutic development. A critical attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and reduced efficacy. This guide examines the kinase selectivity of this compound in comparison to other ALK5 inhibitors, including IN-1130, SB-505124, and Galunisertib (LY2157299).

Kinase Inhibition Profile

The inhibitory activity of this compound and its comparators against their primary target ALK5 and other kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetThis compound IC50 (nM)IN-1130 IC50 (nM)SB-505124 IC50 (nM)Galunisertib (LY2157299) IC50 (nM)
ALK5 (TGFβR1) 4.83 [1][2]5.3 (Smad3 phosphorylation)47 [3][4][5]56 [6]
ALK4 (ACVR1B)Data not availableData not available129[3][4][5]77.7[7]
p38α>1,449 (>300-fold selective)4,300Data not availableData not available
TGFβRIIData not availableData not availableData not available210
ALK6 (BMPR1B)Data not availableData not availableData not available470
ACVR2BData not availableData not availableData not available690
MINK1Data not availableData not availableData not availableSub-micromolar

Note: A comprehensive kinase selectivity panel for this compound against a broad range of kinases is not publicly available. The data for Galunisertib (LY2157299) is derived from a screen against 456 kinases and is provided here as a benchmark for a comprehensive selectivity profile.[8]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for assessing the potency and selectivity of compounds like this compound. Below are detailed methodologies for key experiments cited in this guide.

In Vitro ALK5 Kinase Inhibition Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate by the ALK5 kinase in the presence of an inhibitor.

  • Reaction Setup: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, and DTT. The purified recombinant ALK5 enzyme (e.g., 10 nM) is pre-incubated with varying concentrations of the test compound (like this compound) for a defined period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (e.g., 3 μM) mixed with a radioactive isotope such as [γ-³³P]ATP.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 15 minutes) at 37°C to allow for substrate phosphorylation.

  • Termination: The reaction is stopped by adding SDS-PAGE sample buffer.

  • Analysis: The samples are boiled and then separated by SDS-PAGE. The gel is dried and the incorporated radioactivity is quantified using a phosphorimager or scintillation counter.

  • IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase.

  • Assay Principle: The assay relies on the binding of a fluorescently labeled tracer to the kinase, which is tagged with a Europium (Eu)-labeled antibody. When the tracer binds to the kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • Test compounds are serially diluted and added to a 384-well plate.

    • A mixture of the ALK5 kinase and the Eu-labeled anti-tag antibody is added.

    • The fluorescently labeled kinase tracer is added to initiate the binding competition.

    • The plate is incubated at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.

  • Data Acquisition: The FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.

  • IC50 Calculation: The data is normalized to controls and the IC50 value is calculated from the resulting dose-response curve.

Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway, which is inhibited by this compound.

TGF_beta_signaling TGF-beta TGF-beta TGF-beta Receptor II TGF-beta Receptor II TGF-beta Receptor I (ALK5) TGF-beta Receptor I (ALK5) TGF-beta Receptor II->TGF-beta Receptor I (ALK5) Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-beta Receptor I (ALK5)->SMAD2/3 Phosphorylates This compound This compound This compound->TGF-beta Receptor I (ALK5) p-SMAD2/3 p-SMAD2/3 SMAD4 SMAD4 p-SMAD2/3->SMAD4 Complexes with SMAD Complex SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

TGF-β signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a highly potent inhibitor of ALK5 with an IC50 in the low nanomolar range, demonstrating significant selectivity over the p38α kinase. When compared to other ALK5 inhibitors, this compound shows comparable or greater potency for its primary target. However, a complete understanding of its selectivity requires profiling against a broad panel of kinases, for which public data is currently unavailable. The detailed kinase profile of Galunisertib (LY2157299) underscores the importance of such comprehensive screening in modern drug development to anticipate potential off-target effects and to better understand the inhibitor's mechanism of action. The experimental protocols provided offer a standardized framework for the continued evaluation and comparison of novel kinase inhibitors targeting the TGF-β pathway.

References

EW-7195 in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of EW-7195 (Vactosertib), a selective inhibitor of TGF-β receptor type I (ALK5), when used in combination with standard chemotherapy agents. The data presented is compiled from preclinical and clinical studies, offering insights into the synergistic anti-cancer effects and underlying mechanisms of these combination therapies.

I. Executive Summary

This compound, a potent ALK5 inhibitor, has demonstrated significant therapeutic potential in preclinical and clinical settings, particularly when combined with chemotherapy. By targeting the TGF-β signaling pathway, this compound counteracts chemotherapy-induced epithelial-to-mesenchymal transition (EMT) and the enrichment of cancer stem-like cells (CSCs), which are key drivers of drug resistance and metastasis. This guide focuses on the combination of this compound with two widely used chemotherapy regimens: paclitaxel and FOLFOX (a combination of oxaliplatin, 5-fluorouracil, and leucovorin).

Key Findings:

  • This compound enhances the efficacy of paclitaxel by suppressing paclitaxel-induced EMT and CSC properties, leading to reduced lung metastasis and prolonged survival in preclinical breast cancer models.

  • The combination of this compound and FOLFOX has shown promising clinical activity in patients with metastatic pancreatic cancer who have failed first-line therapy, with a notable partial response rate and progression-free survival.

  • The primary mechanism of action for the synergistic effect of this compound with chemotherapy involves the inhibition of the TGF-β/Smad signaling pathway , which in turn downregulates key EMT-inducing transcription factors like Snail.

II. Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data from preclinical and clinical studies evaluating this compound in combination with chemotherapy.

Table 1: Preclinical Efficacy of this compound and Paclitaxel in a Breast Cancer Xenograft Model
Treatment GroupMedian Survival (days)Lung Metastasis (relative to control)Key Biomarker Changes in Primary Tumor
Control33.51.00-
Paclitaxel660.73Increased Vimentin and Fibronectin
This compound + PaclitaxelSignificantly prolonged vs. Paclitaxel0.27Decreased Vimentin and Fibronectin

Data from a study using an MDA-MB-231 xenograft mouse model.[1][2][3]

Table 2: Clinical Efficacy of Vactosertib (this compound) and FOLFOX in Metastatic Pancreatic Cancer (Phase 1b)
Dose Level (Vactosertib)Best Overall ResponseClinical Benefit RateMedian Progression-Free Survival (PFS)
100 mg bid (DL 0)No Partial Response or Stable Disease0%Not Reported
200 mg bid (DL 1)23.1% Partial Response, 38.5% Stable Disease61.5%5.6 months

Data from a Phase 1b study in patients who have failed first-line gemcitabine/nab-paclitaxel.[4][5][6]

III. Experimental Protocols

In Vivo Xenograft Study: this compound and Paclitaxel in Breast Cancer
  • Animal Model: MDA-MB-231 human breast cancer cells were xenografted into CB17-Prkdcscid (NOD) mice.[1]

  • Treatment Regimen:

    • Paclitaxel was administered at a dose of 10 mg/kg.

    • EW-7197 (Vactosertib) was administered in combination with paclitaxel.

  • Efficacy Evaluation:

    • Primary tumor burden was monitored.

    • Survival time was recorded.

    • Lung metastasis was quantified.

    • Primary tumors were analyzed for protein expression of EMT markers (Vimentin, Fibronectin).[1][3]

Clinical Trial Protocol: Vactosertib and FOLFOX in Pancreatic Cancer (Phase 1b)
  • Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma who have failed first-line gemcitabine/nab-paclitaxel.[4][5]

  • Treatment Regimen:

    • Vactosertib was administered orally twice daily on days 1-5 and 8-12 of a 14-day cycle, with dose escalation from 100 mg to 200 mg.

    • FOLFOX regimen:

      • Oxaliplatin: 85 mg/m² on day 1

      • Leucovorin: 200 mg/m² on day 1

      • 5-Fluorouracil: 400 mg/m² bolus on day 1, followed by a 46-hour continuous infusion of 2400 mg/m².[4][6]

  • Efficacy Evaluation:

    • Overall response rate (ORR), disease control rate (DCR), and progression-free survival (PFS) were assessed based on RECIST 1.1 criteria.

    • Safety and tolerability were monitored.[4][5]

IV. Signaling Pathways and Mechanisms of Action

This compound and Paclitaxel Combination

The combination of this compound and paclitaxel demonstrates a synergistic effect by targeting the TGF-β signaling pathway, which is often activated by chemotherapy and contributes to drug resistance. Paclitaxel treatment can induce the expression of TGF-β, leading to an epithelial-to-mesenchymal transition (EMT) and the expansion of cancer stem-like cells (CSCs). This compound, by inhibiting the ALK5 receptor, blocks the downstream signaling cascade involving the phosphorylation of Smad2/3. This inhibition prevents the nuclear translocation of the Smad complex and the subsequent transcription of EMT-related genes, such as Snail. The suppression of Snail expression leads to the reversal of the mesenchymal phenotype and a reduction in CSC properties, thereby re-sensitizing the cancer cells to the cytotoxic effects of paclitaxel.

EW7195_Paclitaxel_Pathway cluster_chemo Chemotherapy Effect cluster_tgf TGF-β Signaling cluster_inhibitor Inhibitor Action cluster_cellular_response Cellular Response Paclitaxel Paclitaxel TGFb TGF-β Paclitaxel->TGFb induces ALK5 ALK5 (TGF-βRI) TGFb->ALK5 activates pSmad23 p-Smad2/3 ALK5->pSmad23 phosphorylates Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Snail Snail Smad_complex->Snail upregulates EMT Epithelial-to-Mesenchymal Transition (EMT) Snail->EMT EW7195 This compound (Vactosertib) EW7195->ALK5 CSCs Cancer Stem Cell Properties EMT->CSCs Metastasis Metastasis CSCs->Metastasis Drug_Resistance Drug Resistance CSCs->Drug_Resistance Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Xenograft Model cell_lines Cancer Cell Lines (e.g., MDA-MB-231) treatment_vitro Treatment: - this compound - Chemotherapy (e.g., Paclitaxel) - Combination cell_lines->treatment_vitro assays Functional Assays: - Cell Viability (MTT) - Migration/Invasion - Mammosphere Formation (CSCs) treatment_vitro->assays western_blot Molecular Analysis: - Western Blot (p-Smad, EMT markers) treatment_vitro->western_blot xenograft Establish Xenograft Model (e.g., NOD mice) treatment_vivo Treatment Groups: - Control - this compound - Chemotherapy - Combination xenograft->treatment_vivo monitoring Tumor Growth & Survival Monitoring treatment_vivo->monitoring endpoint Endpoint Analysis: - Tumor Weight - Metastasis Quantification - Immunohistochemistry monitoring->endpoint

References

Head-to-Head Comparison of ALK5 Inhibitors in Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrosis, the excessive accumulation of extracellular matrix, leads to organ dysfunction and failure and represents a significant challenge in modern medicine. A key mediator in the fibrotic process is the Transforming Growth Factor-beta (TGF-β) signaling pathway, activated through the Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI). Consequently, the inhibition of ALK5 has emerged as a promising therapeutic strategy to combat fibrosis. This guide provides a head-to-head comparison of several prominent ALK5 inhibitors based on available preclinical data from various fibrosis models.

TGF-β/ALK5 Signaling Pathway in Fibrosis

The canonical TGF-β signaling pathway leading to fibrosis is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 subsequently phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagens and fibronectin.

TGF-beta ALK5 Signaling Pathway TGF-β/ALK5 Signaling Pathway in Fibrosis cluster_Nucleus Nucleus TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment pALK5 p-ALK5 ALK5->pALK5 Phosphorylation Smad23 Smad2/3 pALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation GeneTranscription Gene Transcription (e.g., Collagen, Fibronectin) SmadComplex->GeneTranscription Transcriptional Regulation Fibrosis Fibrosis GeneTranscription->Fibrosis ALK5_Inhibitor ALK5 Inhibitor ALK5_Inhibitor->ALK5 Inhibition

Caption: TGF-β/ALK5 signaling pathway leading to fibrosis.

Comparative Efficacy of ALK5 Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of selected ALK5 inhibitors in various preclinical fibrosis models.

In Vitro Potency
InhibitorTargetIC50 (nM)Cell-Based AssayReference
SB525334 ALK514.3TGF-β1-induced Smad2/3 nuclear localization in kidney cells
Galunisertib (LY2157299) ALK551ALK5 receptor kinase activity[1]
SKI2162 ALK594Purified recombinant ALK5[2]
GW6604 ALK5140Autophosphorylation of ALK5[3]
Vactosertib ALK5Not specifiedTGF-β1-induced Smad2/3 phosphorylation in human Peyronie's disease fibroblasts[4]
SD-208 ALK5Not specifiedALK5 kinase activity[5]
In Vivo Efficacy in Fibrosis Models
InhibitorFibrosis ModelSpeciesKey FindingsReference
SB525334 Bleomycin-induced pulmonary fibrosisMouseAttenuated histopathological alterations, decreased mRNA expression of Type I and III procollagen and fibronectin.[6]
Nephritis-induced renal fibrosisRatDecreased renal mRNA levels of PAI-1, procollagen α1(I), and procollagen α1(III).[6]
Galunisertib (LY2157299) Carbon tetrachloride (CCl4)-induced liver fibrosisMouseDose-dependently prevented liver fibrosis, reduced α-SMA-positive activated hepatic stellate cells.[7]
MyelofibrosisMouseInhibited TGF-β-induced collagen production and attenuated the fibrotic phenotype.[8]
SKI2162 Radiation-induced fibrosisMouseShowed a significant protective effect in the leg-contracture assay.[2]
GW6604 Dimethylnitrosamine (DMN)-induced liver fibrosisRatPrevented mortality and reduced DMN-induced elevations of mRNA for collagen IA1, IA2, III, TIMP-1, and TGF-β.[3]
Vactosertib Peyronie's diseaseRatPromoted the regression of fibrotic plaques through reduced inflammatory cell infiltration and blockage of the TGF-β signaling pathway.[4]
SD-208 Adenovirus-mediated TGF-β1-induced pulmonary fibrosisRatBlocked both the early acute fibrogenic response and the progression of established fibrosis.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common experimental protocols used to evaluate ALK5 inhibitors in fibrosis models.

General Experimental Workflow for In Vivo Studies

Experimental Workflow General In Vivo Experimental Workflow AnimalModel 1. Animal Model Selection (e.g., Bleomycin-induced lung fibrosis, CCl4-induced liver fibrosis) Grouping 2. Animal Grouping (Control, Disease Model, Treatment Groups) AnimalModel->Grouping Induction 3. Fibrosis Induction Grouping->Induction Treatment 4. ALK5 Inhibitor Administration (Prophylactic or Therapeutic) Induction->Treatment Monitoring 5. Monitoring (Body weight, clinical signs) Treatment->Monitoring Endpoint 6. Endpoint Analysis Monitoring->Endpoint Histology Histopathology (H&E, Masson's Trichrome) Endpoint->Histology Biochemical Biochemical Assays (Hydroxyproline content) Endpoint->Biochemical Molecular Molecular Analysis (qRT-PCR, Western Blot for fibrotic markers) Endpoint->Molecular

Caption: A typical workflow for evaluating ALK5 inhibitors in vivo.

Key Experimental Methodologies
  • Bleomycin-Induced Pulmonary Fibrosis:

    • Induction: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

    • Treatment: The ALK5 inhibitor or vehicle is typically administered daily via oral gavage, starting either before (prophylactic) or after (therapeutic) the bleomycin challenge.

    • Endpoints: Lungs are harvested for histological analysis (e.g., Ashcroft score for fibrosis severity), measurement of collagen content (hydroxyproline assay), and analysis of fibrotic gene expression (e.g., Col1a1, Acta2) by qRT-PCR.[6]

  • Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis:

    • Induction: Chronic liver fibrosis is induced by intraperitoneal injections of CCl4, typically twice a week for several weeks.

    • Treatment: The ALK5 inhibitor is administered, often daily, during the CCl4 treatment period.

    • Endpoints: Liver tissue is collected for histological staining (e.g., Sirius Red for collagen), immunohistochemistry for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells, and analysis of liver function markers in the serum (e.g., ALT, AST).[7]

  • Radiation-Induced Fibrosis:

    • Induction: Localized irradiation is delivered to a specific area (e.g., the leg) of the animal to induce fibrotic changes.

    • Treatment: The ALK5 inhibitor can be applied topically or administered systemically.

    • Endpoints: Fibrosis is assessed by measuring tissue contracture, histological examination for dermal thickness and collagen deposition, and analysis of fibrotic gene expression in the affected tissue.[2]

  • In Vitro Cell-Based Assays:

    • Cell Culture: Primary fibroblasts or epithelial cells are cultured and stimulated with TGF-β1 to induce a fibrotic phenotype (e.g., differentiation into myofibroblasts).

    • Treatment: Cells are co-treated with TGF-β1 and varying concentrations of the ALK5 inhibitor.

    • Endpoints: The expression of fibrotic markers such as α-SMA, collagen I, and fibronectin is measured by immunofluorescence, Western blotting, or qRT-PCR. The phosphorylation of Smad2/3 is also commonly assessed to confirm target engagement.

Logical Comparison Framework

The evaluation of ALK5 inhibitors for anti-fibrotic therapy involves a multi-faceted approach, starting from their biochemical potency to their efficacy in relevant disease models.

Comparison Logic Logical Framework for Comparing ALK5 Inhibitors Potency In Vitro Potency (IC50) Cellular Cellular Activity (Inhibition of p-Smad, Fibrotic Markers) Potency->Cellular Overall Overall Therapeutic Potential Potency->Overall InVivo In Vivo Efficacy (Reduction of fibrosis in animal models) Cellular->InVivo Cellular->Overall PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD InVivo->Overall Safety Safety Profile PKPD->Safety PKPD->Overall Safety->Overall

Caption: Key parameters for the comprehensive evaluation of ALK5 inhibitors.

Conclusion

The preclinical data available for ALK5 inhibitors demonstrate their significant potential in mitigating fibrosis across various organ systems. While direct head-to-head comparative studies are limited, the existing evidence suggests that inhibitors like SB525334, Galunisertib, and others effectively target the TGF-β pathway, leading to a reduction in fibrotic markers and improved outcomes in animal models. The choice of a specific inhibitor for further development will depend on a comprehensive evaluation of its potency, efficacy, pharmacokinetic properties, and safety profile. This guide provides a foundational comparison to aid researchers in this critical assessment.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of EW-7195

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of EW-7195, a potent and selective ALK5 (TGFβR1) inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Chemical and Safety Data Overview

A clear understanding of the chemical properties and associated hazards of this compound is the first step toward safe handling and disposal.

Identifier Value
Chemical Name 3-[[5-(6-Methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile[1]
CAS Number 1352609-28-9[1][2]
Molecular Formula C23H18N8[1][2]
Molecular Weight 406.44 g/mol [1][2]
Appearance Crystalline solid, powder
Solubility Soluble in DMSO
Storage Store at -20°C as a powder or at -80°C in solvent.[1]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

GHS Classification Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects[1]

Signal Word: Warning

Hazard Pictograms:

  • alt text

  • alt text

Proper Disposal Procedures

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" [1]. This ensures that the compound is handled by professionals equipped to manage hazardous chemical waste and prevent environmental contamination.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for solid chemical waste.

    • Liquid Waste: Collect solutions of this compound (e.g., dissolved in DMSO) in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not mix with other solvent waste unless compatible and permitted by your institution's waste management guidelines.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated. Place these items in a designated, sealed waste bag or container for solid chemical waste.

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the relevant hazard pictograms, and the date.

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and pickup.

Experimental Protocols and Safety

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid direct contact with the skin and eyes[1].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

  • Wash hands thoroughly after handling the compound[1].

Accidental Release Measures:

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage. Do not allow the material to enter drains or watercourses[1].

  • Clean-up:

    • Solid Spills: Carefully sweep or scoop up the solid material, avoiding dust generation. Place it in a labeled, sealed container for disposal.

    • Liquid Spills: Absorb the solution with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Place the contaminated absorbent material into a labeled, sealed container for disposal.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

Signaling Pathway and Experimental Workflow

TGF-β Signaling Pathway Inhibition by this compound

This compound is a selective inhibitor of the TGF-β type I receptor, ALK5. By inhibiting ALK5, this compound blocks the phosphorylation of Smad2 and Smad3, which in turn prevents their complex formation with Smad4 and subsequent translocation into the nucleus to regulate gene expression. This inhibition disrupts the TGF-β signaling cascade.

TGF_beta_pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates EW7195 This compound EW7195->ALK5 Inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_disposal Disposal cell_culture Cell Seeding treatment Treat Cells with this compound (and controls) cell_culture->treatment ew7195_prep Prepare this compound Stock Solution (in DMSO) ew7195_prep->treatment incubation Incubate for Desired Time treatment->incubation analysis Downstream Analysis (e.g., Western Blot, qPCR, etc.) incubation->analysis waste_collection Collect Waste (Media, Lysates, etc.) analysis->waste_collection disposal Dispose as Hazardous Waste waste_collection->disposal

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.